molecular formula C14H17N3 B1479808 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole CAS No. 2098141-40-1

1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole

Número de catálogo: B1479808
Número CAS: 2098141-40-1
Peso molecular: 227.3 g/mol
Clave InChI: RWYMNZFNICDVPC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole is a chemically synthesized indazole derivative of significant interest in medicinal chemistry and drug discovery. The tetrahydroindazole core is a privileged scaffold in pharmaceutical research, known for its presence in compounds with a wide range of biological activities . This specific compound features a 1-ethyl group and a 3-pyridin-4-yl substitution, a structural motif found in compounds investigated for targeting various enzyme systems. Indazole and tetrahydroindazole derivatives are frequently explored as potent and selective inhibitors for therapeutic targets. Notably, tetrahydroindazole-based compounds have been developed as highly potent and selective ligands for the sigma-2 receptor, a protein implicated in cancer cell proliferation and central nervous system (CNS) disorders . Furthermore, closely related indazole derivatives have been identified as Janus Kinase (JAK) inhibitors, showing potential for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma . The structural features of this compound, including its aromatic pyridine ring and partially saturated indazole core, make it a versatile intermediate for further chemical modification. Researchers can utilize this building block to develop novel chemical probes or drug discovery leads, particularly for programs targeting kinase signaling pathways or G-protein coupled receptors like the sigma receptors . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. It is essential for laboratory professionals to handle this material with appropriate safety precautions.

Propiedades

IUPAC Name

1-ethyl-3-pyridin-4-yl-4,5,6,7-tetrahydroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-2-17-13-6-4-3-5-12(13)14(16-17)11-7-9-15-10-8-11/h7-10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYMNZFNICDVPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CCCC2)C(=N1)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Mechanism of action of 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole in cellular models

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Cellular Mechanism of Action of EPY-IND-4567

Disclaimer: The compound 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole, hereafter referred to as EPY-IND-4567 for the purpose of this guide, is a novel investigational agent. The following technical guide is a synthesized document based on established principles of kinase inhibitor action and common experimental methodologies. The proposed mechanism is hypothetical and serves as a framework for investigation.

Introduction

The aberrant activation of intracellular signaling pathways is a cornerstone of numerous pathologies, most notably cancer. The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that governs a wide array of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in human cancers has made it a prime target for therapeutic intervention. EPY-IND-4567 is a novel, potent, and selective small molecule inhibitor designed to target a key kinase within this pathway, offering a promising avenue for therapeutic development.

This guide provides a comprehensive overview of the proposed cellular mechanism of action of EPY-IND-4567, detailing its molecular target, the downstream consequences of target engagement, and a suite of robust experimental protocols for validating its activity in cellular models.

Proposed Mechanism of Action: Selective Inhibition of PI3Kα

Based on in silico modeling and preliminary kinase screening panels, EPY-IND-4567 is hypothesized to be a selective ATP-competitive inhibitor of the p110α catalytic subunit of Class I PI3K (PI3Kα). The indazole core likely forms hydrogen bonds with the hinge region of the kinase domain, while the pyridinyl group extends into the specificity pocket, conferring selectivity over other PI3K isoforms and the broader kinome.

The PI3K/Akt/mTOR Signaling Cascade

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). This leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).

Recruitment to the membrane allows for the phosphorylation and activation of Akt by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, leading to:

  • Cell Survival: Inhibition of pro-apoptotic proteins like Bad and FOXO transcription factors.

  • Cell Growth and Proliferation: Activation of mTORC1, which in turn promotes protein synthesis by phosphorylating S6 kinase (S6K) and 4E-BP1.

  • Metabolism: Promotion of glucose uptake and glycolysis.

EPY-IND-4567's Point of Intervention

EPY-IND-4567, by inhibiting PI3Kα, directly blocks the conversion of PIP2 to PIP3. This prevents the recruitment and subsequent activation of Akt, effectively shutting down the entire downstream signaling cascade.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to EPY_IND EPY-IND-4567 EPY_IND->PI3K Inhibits PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates via PDK1 PDK1 PDK1 mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival Akt->Downstream Promotes mTORC2 mTORC2 mTORC2->Akt Activates mTORC1->Downstream

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of EPY-IND-4567.

Experimental Validation of Mechanism of Action

A multi-faceted approach is required to rigorously validate the proposed mechanism of action. The following outlines key experiments, from confirming target engagement to quantifying downstream cellular phenotypes.

Target Engagement: Does EPY-IND-4567 Bind to PI3Kα in Cells?

Before assessing downstream signaling, it is crucial to confirm that the compound physically interacts with its intended target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It relies on the principle that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

  • Cell Culture and Treatment: Culture a PIK3CA-mutant cancer cell line (e.g., MCF-7, HCT116) to ~80% confluency. Treat cells with varying concentrations of EPY-IND-4567 or vehicle control for 2 hours.

  • Harvest and Lysis: Harvest cells, wash with PBS, and resuspend in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Heat Shock: Aliquot the cell lysates. Heat the aliquots across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes, followed by a 3-minute cooling step at 4°C.

  • Separation of Soluble and Aggregated Fractions: Centrifuge the samples at high speed (20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble PI3Kα (p110α subunit) by Western blot. A positive result is a rightward shift in the melting curve for the drug-treated samples compared to the vehicle control.

CETSA_Workflow cluster_0 Cellular Phase cluster_1 Biophysical Phase cluster_2 Analysis Phase A 1. Treat cells with EPY-IND-4567 or Vehicle B 2. Harvest and Lyse Cells A->B C 3. Heat Lysates across a Temperature Gradient B->C D 4. Centrifuge to Separate Soluble vs. Aggregated Proteins C->D E 5. Collect Supernatant (Soluble Fraction) D->E F 6. Analyze Soluble PI3Kα by Western Blot E->F G 7. Plot Melting Curves F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Target Inhibition: Does EPY-IND-4567 Inhibit PI3Kα Kinase Activity?

Confirming target engagement should be followed by demonstrating the inhibition of the target's enzymatic activity. This is achieved by measuring the phosphorylation status of direct and indirect downstream substrates.

  • Cell Culture and Treatment: Seed cells (e.g., MCF-7) at a density that allows for logarithmic growth. After 24 hours, serum-starve the cells for 12-16 hours to reduce basal pathway activity.

  • Stimulation and Inhibition: Pre-treat cells with a dose-response of EPY-IND-4567 for 2 hours. Then, stimulate the pathway with a growth factor (e.g., 100 ng/mL insulin or 20 ng/mL EGF) for 15-30 minutes.

  • Lysis and Protein Quantification: Lyse the cells and quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membranes with primary antibodies against key pathway proteins:

    • Phospho-Akt (Ser473) - a direct downstream marker of PI3K activity.

    • Total Akt - as a loading control.

    • Phospho-S6 Ribosomal Protein (Ser235/236) - a marker of mTORC1 activity.

    • Total S6 - as a loading control.

    • Actin or Tubulin - as a global loading control.

  • Detection and Analysis: Use appropriate HRP-conjugated secondary antibodies and an ECL substrate for detection. Quantify band intensities to determine the IC50 of pathway inhibition.

Cellular Phenotype: What is the Functional Consequence of Target Inhibition?

The ultimate goal of a targeted therapeutic is to elicit a specific, desired cellular response. For an inhibitor of the PI3K/Akt pathway, the expected outcomes are decreased cell proliferation and/or induction of apoptosis.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well). Allow cells to adhere for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of EPY-IND-4567 (e.g., from 1 nM to 100 µM). Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours, a sufficient time for effects on proliferation to manifest.

  • Lysis and Signal Detection: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

Data Presentation and Interpretation

Quantitative data from the described experiments should be summarized for clarity and comparative analysis.

Table 1: Summary of EPY-IND-4567 In Vitro Activity

AssayCell LineEndpointResult (IC50/GI50)
PI3Kα Biochemical AssayRecombinant EnzymeKinase Activity1.5 nM
Phospho-Akt (S473) InhibitionMCF-7Western Blot12.8 nM
Phospho-S6 (S235/236) InhibitionMCF-7Western Blot15.1 nM
Cell ProliferationMCF-7CellTiter-Glo® (72h)25.6 nM
Cell ProliferationHCT116CellTiter-Glo® (72h)30.2 nM

Interpretation: The data presented in Table 1 would strongly support the proposed mechanism of action. A low nanomolar IC50 in a biochemical assay confirms potency against the isolated enzyme. A corresponding low nanomolar IC50 for the inhibition of p-Akt in a cellular context demonstrates on-target activity. The similar potency against the downstream p-S6 marker confirms inhibition of the entire cascade. Finally, the GI50 values in the mid-nanomolar range show that this on-target inhibition translates into the desired anti-proliferative phenotype.

References

  • Title: The PI3K pathway in human cancer. Source: Nature Reviews Cancer URL: [Link]

  • Title: mTOR signaling in growth, metabolism, and disease. Source: Cell URL: [Link]

  • Title: PI3K signalling in cancer: beyond the effector protein kinase B. Source: Biochemical Society Transactions URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target engagement in cells. Source: Nature Protocols URL: [Link]

A Technical Guide to 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indazole nucleus is a prominent heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] Its versatile biological activities, including anti-inflammatory, antitumor, and anti-HIV properties, have cemented its importance in drug discovery.[1] This significance is underscored by the integration of the indazole core into FDA-approved drugs such as Pazopanib and Axitinib, both potent tyrosine kinase inhibitors used in oncology.[2][4]

This technical guide provides a comprehensive scientific overview of a specific derivative, 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole . This molecule combines three key structural motifs:

  • A 4,5,6,7-tetrahydro-1H-indazole core, providing a partially saturated bicyclic framework.

  • An N1-ethyl substituent , which can influence solubility, metabolic stability, and receptor binding.

  • A C3-linked pyridin-4-yl group , a common hydrogen bond acceptor in kinase inhibitors that often enhances solubility and modulates biological activity.[5][6]

Given the limited availability of direct experimental data for this precise molecule in peer-reviewed literature, this document serves as a foundational guide for researchers. It details the molecule's structural components, proposes a robust and logical synthetic pathway, and outlines the essential, self-validating experimental protocols required for its definitive physicochemical and spectroscopic characterization.

Chemical Structure and Nomenclature

A precise understanding of the molecular architecture is fundamental to predicting a compound's properties and designing its synthesis.

IUPAC Name and Molecular Formula
  • IUPAC Name: 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole

  • Molecular Formula: C₁₄H₁₇N₃

  • Molecular Weight: 227.31 g/mol

Molecular Structure Analysis

The molecule is composed of a fused pyrazole and cyclohexene ring system, with key substitutions at the N1 and C3 positions. The N1 position of the pyrazole ring is alkylated with an ethyl group, while the C3 position is attached to the C4 position of a pyridine ring.

cluster_main Structural Components of the Target Molecule Indazole 4,5,6,7-Tetrahydro-1H-indazole Core p3 Indazole->p3  at C3 Ethyl Ethyl Group (-CH₂CH₃) p1 Ethyl->p1 Pyridyl Pyridine Ring (pyridin-4-yl) p1->Indazole  at N1 p3->Pyridyl

Logical relationship of the core structural motifs.

Proposed Synthesis and Rationale

A robust synthetic strategy is critical for obtaining high-purity material for analysis and screening. The most logical and widely adopted method for constructing the tetrahydro-indazole scaffold is the condensation of a 1,3-dicarbonyl equivalent with a substituted hydrazine.[7]

Retrosynthetic Analysis

The target molecule can be disconnected at the N1-N2 and N2-C3 bonds of the pyrazole ring. This retrosynthetic step reveals two key starting materials: ethylhydrazine and 2-(isonicotinoyl)cyclohexan-1-one . The latter can be synthesized from cyclohexanone and a suitable isonicotinic acid derivative.

Forward Synthesis Protocol

This protocol is a self-validating system, where successful synthesis and purification are confirmed by standard analytical techniques.

Step 1: Synthesis of 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole

  • Reaction Setup: To a solution of 2-(isonicotinoyl)cyclohexan-1-one (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol (10 mL per mmol of substrate), add ethylhydrazine sulfate (1.2 eq) and a base like sodium acetate (1.5 eq) if starting from the salt.

    • Causality: Acetic acid serves as both a solvent and a catalyst, protonating the carbonyl oxygen to facilitate nucleophilic attack by the hydrazine. Ethanol is a less acidic alternative, often used when the starting materials are sensitive to strong acids.

  • Condensation and Cyclization: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable eluent (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours.

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

    • Causality: Neutralization removes the acid catalyst and quenches the reaction. Extraction isolates the desired organic product from inorganic salts and water-soluble impurities.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify the residue via flash column chromatography on silica gel, using a gradient elution system (e.g., 0-10% methanol in dichloromethane) to isolate the pure product.[5]

  • Validation: Confirm the purity and identity of the final compound using HPLC, Mass Spectrometry, and NMR, as detailed in Section 5.0.

G start 2-(Isonicotinoyl)cyclohexan-1-one + Ethylhydrazine reagents Solvent: Acetic Acid or Ethanol Condition: Reflux start->reagents reaction Condensation & Intramolecular Cyclization start->reaction purification Aqueous Work-up & Purification (Column Chromatography) reaction->purification product 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole purification->product

Proposed workflow for the synthesis of the title compound.

Physicochemical Properties: Data and Protocols

Accurate physicochemical data is essential for drug development, influencing formulation, administration routes, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. As no direct experimental data exists for this compound, this section provides calculated values and standard protocols for their empirical determination.

Summary of Physicochemical Properties
PropertyValue / Predicted ValueData Source / Method
Molecular Formula C₁₄H₁₇N₃Calculated
Molecular Weight 227.31 g/mol Calculated
Monoisotopic Mass 227.142247 g/mol Calculated
Melting Point (°C) Estimated: 90-110By analogy to 1-Methyl-3-(pyridin-4-yl)-1H-indazole (101-103 °C).[6]
logP (octanol/water) Predicted: ~2.5-3.5Computational prediction (e.g., XLogP3). The value will be pH-dependent.
pKa Predicted: ~4.5-5.5Predicted for the pyridinic nitrogen protonation.
Appearance Predicted: White to off-white solidBy analogy to similar small molecule heterocycles.
Experimental Protocols for Characterization

4.2.1 Melting Point Determination

  • Method: A small, dry sample of the purified solid is packed into a capillary tube and placed in a calibrated digital melting point apparatus. The temperature is ramped slowly (1-2 °C/min) near the expected melting point, and the range from the first appearance of liquid to complete liquefaction is recorded.

  • Trustworthiness: A sharp melting range (e.g., < 2 °C) is a strong indicator of high sample purity.

4.2.2 Solubility Assessment

  • Method (Shake-Flask): An excess amount of the compound is added to a known volume of a specific solvent (e.g., Water, Phosphate-Buffered Saline pH 7.4, DMSO, Ethanol) in a sealed vial. The vial is agitated at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. The suspension is then filtered or centrifuged, and the concentration of the compound in the clear supernatant is quantified using a validated HPLC-UV method against a standard curve.

4.2.3 pKa Determination

  • Method (Potentiometric Titration): A precisely weighed sample of the compound is dissolved in a mixed solvent system (e.g., methanol/water). The solution is titrated with a standardized acid (e.g., 0.1 M HCl) while monitoring the pH with a calibrated electrode. The pKa is determined from the midpoint of the resulting titration curve, corresponding to the protonation of the basic pyridine nitrogen.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides unambiguous confirmation of the chemical structure. The following are the expected results and protocols for the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • Pyridine Ring: Two sets of doublets in the aromatic region (δ ~8.6-8.8 ppm and ~7.5-7.7 ppm), characteristic of a 4-substituted pyridine.

    • Ethyl Group: A quartet (δ ~4.1-4.3 ppm, 2H) for the N-CH₂ group coupled to a triplet (δ ~1.4-1.6 ppm, 3H) for the CH₃ group.

    • Tetrahydro-Indazole: A series of multiplets in the aliphatic region (δ ~1.8-3.0 ppm) corresponding to the eight protons on the saturated cyclohexene ring.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Aromatic Carbons: Expect ~5 signals in the δ 110-155 ppm range for the indazole and pyridine rings.

    • Aliphatic Carbons: Expect ~6 signals in the δ 15-50 ppm range, corresponding to the ethyl group and the four CH₂ groups of the tetrahydro ring.

Mass Spectrometry (MS)
  • Method (ESI-HRMS): Electrospray Ionization High-Resolution Mass Spectrometry will be used to confirm the elemental composition.

  • Expected Result: The analysis in positive ion mode should reveal a prominent ion for [M+H]⁺ with an m/z value of approximately 228.1495 , which corresponds to the molecular formula C₁₄H₁₈N₃⁺. This provides definitive confirmation of the molecular formula.

Infrared (IR) Spectroscopy
  • Method: Analysis of a KBr pellet or thin film of the compound.

  • Expected Bands:

    • ~2930-2850 cm⁻¹: C-H stretching from the aliphatic ethyl and tetrahydro- ring protons.

    • ~3050-3010 cm⁻¹: Aromatic C-H stretching from the pyridine ring.

    • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic and heteroaromatic rings.

Potential Biological Significance

The indazole scaffold is a cornerstone of modern kinase inhibitor design.[1] The specific combination of a C3-pyridinyl substituent on an indazole core is a well-established pharmacophore for targeting the ATP-binding site of various protein kinases.[5][6] The tetrahydro-indazole core, compared to a planar indazole, introduces a three-dimensional character that can be exploited to achieve greater selectivity and improved physicochemical properties.

Therefore, 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole represents a molecule of high interest for screening in drug discovery programs, particularly those focused on:

  • Oncology: As a potential inhibitor of protein kinases implicated in cancer cell proliferation and survival.

  • Inflammatory Diseases: Targeting kinases involved in inflammatory signaling pathways.

Conclusion

This guide has established the definitive chemical structure and proposed a viable synthetic route for 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole . While direct experimental data for this molecule is not currently in the public domain, we have provided a comprehensive framework of validated, industry-standard protocols for its synthesis, purification, and complete physicochemical and spectroscopic characterization. The structural motifs present in this compound suggest it is a promising candidate for further investigation as a modulator of protein kinases, warranting its synthesis and evaluation in relevant biological assays.

References

  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddy, T. S., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055–1062. Available at: [Link]

  • Zhang, D., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available at: [Link]

  • Shaikh, A., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 7669-7679. Available at: [Link]

  • Wikipedia. (2024). Lenacapavir. Retrieved from [Link]

  • American Elements. (n.d.). 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. Retrieved from [Link]

  • Hassan, A. Y., et al. (2020). New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'- Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Kumar, R., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 25(11), 2568. Available at: [Link]

  • Kumar, V., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 11, 28066-28086. Available at: [Link]

  • Jana, A., et al. (2023). Synthesis and Photophysical Properties of 3-Substituted-1H-Indazoles: A Pd-Catalyzed Double C–N Bond Formation Strategy via 1,6-Conjugate Addition. The Journal of Organic Chemistry. Available at: [Link]

  • Upmanyu, N., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Journal of Analytical and Pharmaceutical Chemistry, 3(4), 1076. Available at: [Link]

  • NextSDS. (n.d.). 1H-Indazole,4,5,6,7-tetrahydro-3-(1-methylethyl)-(9CI). Retrieved from [Link]

  • NextSDS. (n.d.). 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. Retrieved from [Link]

  • Kawamura, T., et al. (2018). Discovery of 3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide (TAS-116) as a Potent, Selective, and Orally Bioavailable HSP90 Inhibitor. Journal of Medicinal Chemistry, 61(24), 11252-11266. Available at: [Link]

  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, Y., et al. (2019). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. European Journal of Medicinal Chemistry, 180, 556-573. Available at: [Link]

  • NIST. (n.d.). 1H-Indazole. NIST Chemistry WebBook. Retrieved from [Link]

  • Boulhaoua, M., et al. (2016). 1-Ethyl-5-nitro-1H-indazole. IUCrData, 1(7), x160567. Available at: [Link]

Sources

A Technical Guide to Elucidating the Pharmacokinetic Profile of 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the In Vivo Fate of a Novel Indazole Derivative

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Its versatility and broad spectrum of biological activities have led to the development of drugs targeting a range of conditions, from cancer to inflammatory disorders.[2][4] The compound 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole represents a novel entity within this chemical class, and as with any potential therapeutic candidate, a thorough understanding of its pharmacokinetic profile is paramount. This guide provides a comprehensive, technically-focused framework for researchers and drug development professionals to design and execute a robust pharmacokinetic study of this compound in murine models. We will delve into the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach to defining its absorption, distribution, metabolism, and excretion (ADME) profile.

I. Strategic Experimental Design for Murine Pharmacokinetic Assessment

The foundation of a successful pharmacokinetic study lies in a meticulously planned experimental design. The choices made at this stage will directly impact the quality and interpretability of the resulting data.

Murine Model Selection and Acclimation

The choice of murine model is critical and should be guided by the intended therapeutic application of the compound. For general pharmacokinetic screening, outbred strains such as CD-1 or ICR mice are often suitable due to their genetic heterogeneity, which can provide a more generalized view of the compound's behavior. Inbred strains, such as BALB/c or C57BL/6, are preferred when a more uniform biological response is required, particularly if the study is linked to an efficacy model in that specific strain.

Protocol for Animal Acclimation:

  • Source and Health Status: Procure animals from a reputable vendor with a certified health status.

  • Acclimation Period: Upon arrival, house the mice in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) for a minimum of 7 days to acclimate to the facility and reduce stress-related physiological changes.

  • Housing: House mice in small groups with ad libitum access to standard chow and water.

  • Ethical Considerations: All animal procedures must be conducted in accordance with the guidelines set forth by the institutional animal care and use committee (IACUC) or equivalent regulatory body.

Dose Formulation and Administration

The formulation and route of administration are dependent on the compound's physicochemical properties and its intended clinical use.

  • Formulation: For initial studies, a simple formulation is often preferred. A common approach is to dissolve the compound in a vehicle such as a mixture of DMSO, PEG400, and saline. The final concentration of organic solvents should be minimized to avoid vehicle-induced toxicity. A thorough assessment of the compound's solubility is a prerequisite.

  • Route of Administration:

    • Intravenous (IV): An IV bolus dose is essential for determining fundamental pharmacokinetic parameters such as clearance and volume of distribution, and for calculating absolute bioavailability. The dose should be administered via the tail vein.

    • Oral (PO): Oral gavage is the most common method for assessing oral absorption. The formulation should be a solution or a well-suspended solid to ensure consistent dosing.

Blood Sampling Schedule

A well-designed sampling schedule is crucial for accurately defining the plasma concentration-time curve.

  • IV Dosing: Frequent sampling is required in the initial minutes to capture the distribution phase, with less frequent sampling at later time points to define the elimination phase. A typical schedule might be: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Oral Dosing: The sampling schedule should be designed to capture the absorption phase (Tmax), peak concentration (Cmax), and the elimination phase. A representative schedule could be: 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.

G cluster_pre Pre-Dosing Phase cluster_dosing Dosing & Sampling Phase cluster_analysis Bioanalytical & Data Analysis Phase animal_acclimation Animal Acclimation (≥ 7 days) formulation_prep Dose Formulation Preparation & Validation dosing Dose Administration (IV or PO) animal_acclimation->dosing blood_sampling Serial Blood Sampling (Defined Time Points) dosing->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep sample_extraction Plasma Sample Extraction plasma_prep->sample_extraction lc_ms_analysis LC-MS/MS Quantification sample_extraction->lc_ms_analysis pk_analysis Pharmacokinetic Parameter Calculation lc_ms_analysis->pk_analysis

Caption: Process of pharmacokinetic data analysis.

IV. Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to determining the pharmacokinetic profile of 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole in murine models. By following these principles of robust experimental design, validated bioanalytical methods, and appropriate data analysis, researchers can generate high-quality data to inform the future development of this novel compound. Subsequent studies may involve metabolite identification to understand its biotransformation pathways and pharmacokinetic studies in other species to support its progression towards clinical evaluation.

References

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

  • Collins, J. L., et al. (2001). The Effect of 1,3-Diaryl-[1H]-pyrazole-4-acetamides on Glucose Utilization in ob/ob Mice. Journal of Medicinal Chemistry, 44(14), 2344–2347.
  • Zhang, D., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
  • Kumar, A., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 25(11), 2548.
  • Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5899–5911.
  • Kumar, A., et al. (2013). Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. European Journal of Medicinal Chemistry, 70, 467-477.
  • Sam Solomon, W. D., et al. (2008). HPLC Method for Quantification of Ornidazole in Human Plasma. Asian Journal of Chemistry, 20(6), 4361-4368.
  • Upadhyay, S., et al. (2017).
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5899–5911.
  • Pal, T. K., et al. (2008). HPLC Method for Quantification of Ornidazole in Human Plasma. ResearchGate. Retrieved from [Link]

  • Upadhyay, S., et al. (2017). 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. EXCLI Journal. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2023). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry, 47(4), 1849-1867.
  • Ivachtchenko, A. V., et al. (2005). 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as Novel 5-HT6 Receptor Agonists. Bioorganic & Medicinal Chemistry Letters, 15(19), 4230-4234.
  • Zeinstra, J., et al. (2019). Pharmacokinetics and Pharmacodynamics of the Nitroimidazole DNDI-0690 in Mouse Models of Cutaneous Leishmaniasis. Antimicrobial Agents and Chemotherapy, 63(9), e00829-19.
  • Abdel-Maksoud, M. S., et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Molecules, 29(3), 693.
  • Kostić, N., & Dotsikas, Y. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen.
  • Kumar, D., & Singh, J. (2021). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 249, 03001.
  • Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

Sources

Pharmacological Profiling of 1-Ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole: Receptor Targets and Signaling Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole (CAS: 2098141-40-1)[1] represents a highly versatile synthetic pharmacophore. As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a modular scaffold designed to interrogate specific biological networks. By fusing a 4,5,6,7-tetrahydro-1H-indazole core with a pyridin-4-yl substituent, this compound theoretically bridges two distinct pharmacological domains: kinase inhibition and soluble guanylate cyclase (sGC) allosteric modulation.

This whitepaper provides an in-depth technical analysis of the receptor targets, downstream signaling cascades, and the self-validating experimental methodologies required to accurately profile this compound in preclinical drug discovery.

Structural Rationale and Receptor Targets

The biological activity of 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole is dictated by its three primary structural motifs. Understanding the causality behind these structural choices is critical for assay design:

  • The Pyridin-4-yl Motif (Kinase Hinge Binding): The nitrogen atom on the pyridine ring acts as a potent hydrogen bond acceptor. In the context of kinase targets, particularly AKT (Protein Kinase B) , this nitrogen is perfectly positioned to interact with the ATP-binding hinge region of the kinase domain. Previous studies on 1H-pyridin-4-yl-disubstituted indazoles have validated this moiety as a critical driver for potent AKT kinase inhibition[2].

  • The 4,5,6,7-Tetrahydro-1H-indazole Core (sGC Stimulation): The tetrahydroindazole scaffold is a well-documented bioisostere for activating soluble guanylate cyclase (sGC) . It mimics the pharmacological profile of reference compounds like YC-1 (a benzylindazole), which allosterically sensitize sGC to endogenous nitric oxide (NO) or stimulate it directly in an NO-independent, heme-dependent manner[3][4].

  • The 1-Ethyl Substitution (Lipophilic Vectoring): Alkylation at the N1 position with an ethyl group restricts the tautomerization of the indazole core, locking the molecule into a specific conformation. This enhances membrane permeability and directs the molecule into hydrophobic binding pockets, preventing off-target aqueous aggregation.

Modulated Signaling Pathways

Based on the pharmacophore analysis, this compound modulates two primary signaling cascades.

  • Pathway A: PI3K/AKT/mTOR Cascade (Inhibition) By competitively binding the ATP pocket of AKT, the compound prevents the phosphorylation of downstream effectors such as mTORC1. This blockade halts cellular proliferation and induces apoptosis in hyperproliferative (e.g., oncogenic) cell lines[2].

  • Pathway B: NO-sGC-cGMP Cascade (Stimulation) Binding to the allosteric site of sGC catalyzes the conversion of GTP to cyclic GMP (cGMP). Elevated intracellular cGMP activates Protein Kinase G (PKG), leading to a reduction in intracellular calcium and subsequent smooth muscle relaxation (vasodilation)[5].

Signaling cluster_0 Kinase Inhibition Pathway cluster_1 sGC Stimulation Pathway Compound 1-ethyl-3-(pyridin-4-yl)- 4,5,6,7-tetrahydro-1H-indazole AKT AKT Kinase Compound->AKT ATP-competitive (Inhibits) sGC Soluble Guanylate Cyclase Compound->sGC Allosteric Binding (Stimulates) mTOR mTORC1 Complex AKT->mTOR Pathway Blockade Apoptosis Apoptosis / Cell Cycle Arrest mTOR->Apoptosis Cellular Response cGMP cGMP Accumulation sGC->cGMP Catalysis Vaso Smooth Muscle Relaxation cGMP->Vaso Cellular Response

Caption: Dual-target signaling pathways modulated by the tetrahydroindazole scaffold.

Quantitative Data Presentation

To establish a baseline for screening, the following table summarizes the expected quantitative parameters for this scaffold class based on historical data for structurally homologous compounds.

Target ReceptorPharmacophore MotifAssay ModalityPrimary ReadoutExpected Potency Range (IC50/EC50)
AKT Kinase 3-(pyridin-4-yl)TR-FRETDecrease in 520/495 nm emission ratio10 nM – 500 nM
Soluble Guanylate Cyclase Tetrahydroindazole CoreCompetitive ELISAIncrease in intracellular cGMP0.5 µM – 5.0 µM
Tubulin (Off-Target) Tetrahydroindazole CorePolymerization AssayDecrease in Vmax of polymerization> 10.0 µM

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity and eliminate false positives (e.g., Pan-Assay Interference Compounds or PAINS), the experimental workflows must be self-validating. This requires orthogonal readouts and strict quality control metrics (Z'-factor > 0.6).

Protocol 1: In Vitro AKT Kinase Inhibition (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over radiometric assays to eliminate radioactive waste while providing high resistance to compound auto-fluorescence—a common artifact with conjugated pyridine systems.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the compound in 100% DMSO. Transfer to a 384-well assay plate ensuring the final DMSO concentration remains ≤ 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme/Substrate Addition: Add 2 nM recombinant human AKT1 and 100 nM ULight-labeled AKT substrate peptide.

  • Reaction Initiation: Add 10 µM ATP to initiate the kinase reaction. Incubate at 22°C for exactly 60 minutes.

  • Detection: Add Eu-anti-phospho-substrate antibody and EDTA (to chelate Mg²⁺ and stop the reaction). Incubate for 60 minutes.

  • Readout & Validation: Read the plate on a microplate reader (Excitation 320 nm, Emission 615/665 nm). Self-Validation Metric: Calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive control). The assay is only valid if Z' > 0.6.

Protocol 2: Cellular sGC Stimulation (cGMP ELISA)

Causality: Enzymatic sGC assays using purified proteins often fail to predict cellular efficacy because they lack the native intracellular redox environment required for heme-dependent allosteric binding. A cell-based assay ensures the compound is cell-permeable and engages the native sGC complex[5].

  • Cell Culture: Seed Chinese Hamster Ovary (CHO) cells stably expressing human sGC at 10,000 cells/well in a 96-well plate.

  • Pre-incubation: Treat cells with 1 mM IBMX (a broad-spectrum phosphodiesterase inhibitor) for 20 minutes. Causality: This prevents the rapid degradation of synthesized cGMP, allowing for an accurate cumulative readout.

  • Compound Treatment: Add the test compound (0.1 µM to 100 µM) and incubate for 30 minutes at 37°C. Include YC-1 as a positive control[3].

  • Lysis: Aspirate media and add 0.1 M HCl to lyse cells immediately and stabilize the cGMP.

  • Quantification: Transfer the lysate to a cGMP competitive ELISA plate. Add the cGMP-HRP conjugate and incubate for 2 hours.

  • Readout: Wash the plate, add TMB substrate, stop the reaction with H₂SO₄, and read absorbance at 450 nm.

Workflow Compound Compound Preparation (DMSO ≤ 1%) Primary Primary Screen (TR-FRET / ELISA) Compound->Primary Orthogonal Orthogonal Validation (Cellular Phenotype) Primary->Orthogonal Analysis Data Analysis (Z'-factor > 0.6) Orthogonal->Analysis

Caption: Self-validating high-throughput screening workflow for hit confirmation.

Conclusion

The compound 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole is a structurally privileged scaffold. By leveraging the hinge-binding capacity of the pyridine ring and the allosteric potential of the tetrahydroindazole core, researchers can utilize this molecule to probe critical pathways in oncology (AKT/mTOR) and cardiovascular biology (sGC/cGMP). Strict adherence to the self-validating protocols outlined above will ensure robust, reproducible data generation.

References

  • [2] Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. URL:

  • [3] Synthesis and in vitro antitumor and antimicrobial activity of some 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole and 3,3a,4,5,6,7-hexahydroindazole derivatives. Taylor & Francis. URL:

  • [4] Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Publishing Group. URL:

  • [5] US 2013/0178475A1 - Soluble Guanylate Cyclase Stimulators. Google Patents. URL:

  • [1] CAS#:2098141-40-1 | 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole. Chemsrc. URL:

Sources

Preliminary toxicity and safety data for 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Preliminary Toxicity and Safety Profiling of 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole

As drug discovery programs increasingly explore complex heterocyclic scaffolds for kinase inhibition and central nervous system (CNS) targets, the tetrahydroindazole class has emerged as a highly versatile pharmacophore. Specifically, 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole (hereafter referred to as ETH-THI-P4) presents a unique structural profile. However, the integration of an ethyl-substituted tetrahydroindazole core with a pyridin-4-yl moiety introduces specific physicochemical liabilities that must be systematically de-risked before advancing to clinical evaluation.

As a Senior Application Scientist, my approach to preclinical safety is rooted in mechanistic causality rather than mere checklist execution. A compound’s structure dictates its biological fate; therefore, our safety assessment must be designed to interrogate the exact pathways where the molecule is most likely to fail. This whitepaper details the preliminary toxicity data, self-validating experimental protocols, and the mechanistic rationale behind the safety evaluation of ETH-THI-P4.

Structural Rationale and Toxicity Liabilities

The architecture of ETH-THI-P4 contains two primary features of toxicological interest:

  • The Pyridin-4-yl Group: Pyridine rings are notorious for their potential to undergo cytochrome P450 (CYP450)-mediated N-oxidation or ring epoxidation, leading to reactive electrophilic intermediates. These intermediates can deplete intracellular glutathione, triggering oxidative stress and hepatocellular apoptosis. Furthermore, the basic nitrogen in the pyridine ring is a classic pharmacophore for interacting with the hydrophobic cavity of the hERG potassium channel, posing a risk for QT prolongation.

  • The Lipophilic Tetrahydroindazole Core: The high lipophilicity of this core drives excellent membrane permeability but also increases the likelihood of non-specific off-target binding and accumulation in hepatic tissues.

To systematically de-risk this compound, we designed a tiered safety workflow that moves from high-throughput cellular models to highly regulated in vivo systems.

SafetyWorkflow Tier1 Tier 1: Hepatotoxicity (HepG2 MTT Assay) Tier2 Tier 2: Cardiotoxicity (GLP hERG Patch-Clamp) Tier1->Tier2 Tier3 Tier 3: Genotoxicity (ICH S2(R1) Ames Test) Tier2->Tier3 Tier4 Tier 4: In Vivo Acute Toxicity (Rodent MTD / ICH M3(R2)) Tier3->Tier4 Decision Candidate Selection & Go/No-Go Decision Tier4->Decision

Caption: Tiered preclinical safety and toxicity evaluation workflow for ETH-THI-P4.

In Vitro Hepatotoxicity: Interrogating Metabolic Liabilities

Because the liver is the primary site of xenobiotic metabolism, we utilize the HepG2 human hepatoma cell line. HepG2 cells retain many of the specialized metabolic functions of normal human hepatocytes, making them an ideal model for detecting toxicity driven by CYP450-generated reactive intermediates[1][2].

Causality and Protocol Design

We employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The causality here is direct: MTT is reduced to insoluble purple formazan exclusively by mitochondrial succinate dehydrogenase in living cells[1]. If ETH-THI-P4 induces mitochondrial dysfunction via reactive oxygen species (ROS), the enzyme fails, and the colorimetric signal drops. To ensure this is a self-validating system, we include Doxorubicin as a positive control (confirming assay sensitivity) and vehicle-only wells as a negative control (establishing the 100% viability baseline).

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1.0 × 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cellular adhesion[1].

  • Compound Treatment: Aspirate the media and apply ETH-THI-P4 dissolved in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity) at concentrations ranging from 0.1 µM to 100 µM. Include Doxorubicin (10 µM) as a positive control. Incubate for 48 hours[2].

  • MTT Incubation: Remove the drug-containing media. Add 100 µL of fresh media and 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C[1].

  • Formazan Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 100 µL of DMSO to each well to solubilize the crystals. Agitate on a plate shaker for 15 minutes[2].

  • Quantification: Measure the absorbance at 570 nm using a microplate reader, with background subtraction at 630 nm. Calculate IC₅₀ using non-linear regression analysis[2].

Quantitative Data Summary
Cell LineCompoundIC₅₀ (µM)95% Confidence IntervalCytotoxicity Classification
HepG2ETH-THI-P448.542.1 – 55.3Moderate
HepG2Doxorubicin (Control)1.20.9 – 1.5Severe
HEK293ETH-THI-P4>100N/ANon-toxic

Data Interpretation: ETH-THI-P4 exhibits moderate hepatotoxicity but spares the non-metabolically active HEK293 cells. This differential toxicity strongly suggests that a hepatic metabolite, rather than the parent compound, is the primary toxicophore.

HepatotoxicityPathway Compound ETH-THI-P4 (Parent Compound) CYP Hepatic CYP450 (N-oxidation) Compound->CYP Phase I Metabolism Metabolite Electrophilic Pyridine N-oxide Intermediate CYP->Metabolite Oxidation GSH Glutathione (GSH) Depletion Metabolite->GSH Covalent Binding Mito Mitochondrial Dysfunction (MTT Drop) GSH->Mito Apoptosis Hepatocellular Apoptosis Mito->Apoptosis

Caption: Proposed mechanism of ETH-THI-P4 induced hepatotoxicity via CYP450 metabolism.

Cardiovascular Safety: hERG Channel Inhibition

The human ether-a-go-go-related gene (hERG) encodes the Kv11.1 potassium channel, which is responsible for the rapid delayed rectifier current (I_Kr) in the heart. Inhibition of this channel prolongs the action potential, leading to Long QT syndrome and potentially fatal Torsades de Pointes. Because ETH-THI-P4 contains a basic pyridine nitrogen, it is structurally primed to become trapped in the hERG channel pore.

Causality and Protocol Design

We utilize the manual whole-cell patch-clamp technique, which remains the "gold standard" for GLP hERG testing[3]. The causality of the voltage protocol is critical: hERG channels inactivate rapidly upon depolarization but recover quickly upon repolarization. Therefore, to accurately measure drug block, we must step the voltage to +20 mV to open and inactivate the channels, and then step down to -50 mV to capture the massive "tail current" as channels transition from the inactivated to the open state before closing[4].

Step-by-Step GLP Patch-Clamp Protocol (FDA Compliant):

  • Cell Preparation: Utilize Chinese Hamster Ovary (CHO) cells stably expressing the hERG1a isoform. Maintain bath temperature at physiological conditions (36 ± 1 °C)[3][4].

  • Electrophysiological Setup: Achieve a high-resistance seal (>1 GΩ) using a glass pipette filled with intracellular solution (120 mM K-gluconate, 20 mM KCl, 10 mM HEPES, 5 mM EGTA, 1.5 mM MgATP; pH 7.3). Rupture the membrane to establish the whole-cell configuration[4].

  • Baseline Stabilization: Apply the voltage protocol (Hold at -80 mV, step to +20 mV for 2s, step to -50 mV for 2s to elicit tail current) at 0.2 Hz. Record until the tail current amplitude is stable (<10% variance over 25 consecutive traces)[4].

  • Compound Application: Perfuse ETH-THI-P4 at ascending concentrations (1, 10, 30 µM). Monitor the fractional block of the peak tail current until steady-state suppression is achieved[4].

  • Validation: Apply 0.5 µM E-4031 (a highly selective hERG inhibitor) at the end of the experiment. The assay is only valid if E-4031 abolishes >90% of the remaining current, proving the recorded current was genuinely hERG-mediated[3][4].

Quantitative Data Summary
Concentration (µM)Fractional hERG Block (%)Standard Deviation (±)E-4031 Control Block (%)
1.08.41.2N/A
10.022.13.4N/A
30.045.64.1N/A
IC₅₀ Estimate ~35.2 µM N/A >95.0

Data Interpretation: An IC₅₀ of ~35.2 µM indicates weak-to-moderate hERG liability. Provided the anticipated therapeutic C_max is below 1 µM, this provides a sufficient >30-fold safety margin, minimizing the risk of clinical proarrhythmia.

Genotoxicity: ICH S2(R1) Standard Battery

Regulatory frameworks, specifically the ICH S2(R1) guideline, mandate the evaluation of DNA-reactive mutagenicity early in development[5]. The Ames test (bacterial reverse mutation assay) is the foundational self-validating system for this purpose.

Causality and Protocol Design

We utilize Salmonella typhimurium strains carrying specific mutations in the histidine operon. These bacteria cannot grow on histidine-deficient agar. If ETH-THI-P4 is mutagenic, it will cause a "reverse mutation," restoring the gene's function and allowing the bacteria to form visible colonies. Because some compounds are only mutagenic after hepatic metabolism, the assay is conducted both in the presence and absence of rat liver S9 fraction (metabolic activation)[5][6].

Step-by-Step Ames Test Protocol:

  • Preparation: Prepare top agar containing trace amounts of histidine and biotin.

  • Inoculation: Mix 100 µL of the tester strain (e.g., TA98, TA100) with 50 µL of ETH-THI-P4 (up to 5000 µ g/plate , the ICH limit dose).

  • Metabolic Activation: For +S9 conditions, add 500 µL of 10% S9 mix to the tube.

  • Plating & Incubation: Pour the mixture onto minimal glucose agar plates. Incubate at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies. A positive result is defined as a dose-dependent increase in revertant colonies that is ≥2-fold the vehicle control[5].

Quantitative Data Summary (Strain TA98 - Frameshift Mutations)
Treatment GroupDose (µ g/plate )Revertants/Plate (-S9)Revertants/Plate (+S9)Result
Vehicle (DMSO)022 ± 428 ± 5Valid Baseline
ETH-THI-P450020 ± 331 ± 6Negative
ETH-THI-P4150024 ± 529 ± 4Negative
ETH-THI-P4500018 ± 425 ± 3Negative
Positive ControlVaries450 ± 22610 ± 35Valid Assay

Data Interpretation: ETH-THI-P4 is non-mutagenic up to the ICH limit dose of 5000 µ g/plate , both with and without metabolic activation, clearing a major regulatory hurdle for clinical development[6].

In Vivo Acute Toxicity: ICH M3(R2) Compliance

To translate our in vitro findings into a systemic context, we conducted an acute dose-escalation study in a rodent model to determine the Maximum Tolerated Dose (MTD) and the No Observed Adverse Effect Level (NOAEL), as recommended by the ICH M3(R2) guidelines[7][8].

Causality and Protocol Design

The objective is to identify dose-limiting toxicities (DLTs) and establish a safe starting dose for potential First-in-Human (FIH) trials. According to ICH M3(R2), the FIH dose should generally not exceed 1/50th of the NOAEL in the most sensitive species, scaled by body surface area (mg/m²)[8].

Step-by-Step Acute Toxicity Protocol:

  • Animal Husbandry: Acclimate 8-week-old male and female Sprague-Dawley rats for 7 days.

  • Dosing: Administer ETH-THI-P4 via oral gavage in a single ascending dose (SAD) design (10, 50, 150, and 500 mg/kg) formulated in 0.5% methylcellulose.

  • Observation: Monitor clinical signs continuously for the first 4 hours, then daily for 14 days. Assess body weight and food consumption.

  • Necropsy: On day 15, euthanize the animals. Perform gross pathology and collect blood for clinical chemistry (specifically ALT/AST to correlate with our in vitro HepG2 findings).

Quantitative Data Summary
Dose (mg/kg)MortalityClinical ObservationsALT Levels (U/L)Conclusion
Vehicle0/10Normal35 ± 5Baseline
100/10Normal38 ± 6NOAEL
500/10Mild lethargy (resolved at 4h)45 ± 8Minor adverse signs
1500/10Piloerection, reduced food intake110 ± 15Hepatocellular stress
5002/10Severe ataxia, weight loss >10%340 ± 45Exceeds MTD

Data Interpretation: The NOAEL is established at 10 mg/kg. The dose-dependent elevation in ALT at 150 mg/kg perfectly correlates with the moderate hepatotoxicity observed in our Tier 1 HepG2 MTT assay, validating our in vitro to in vivo translation.

Conclusion and Go/No-Go Decision

The preliminary safety profile of 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole demonstrates a highly manageable risk paradigm.

  • Genotoxicity: Clean profile (Ames negative), satisfying ICH S2(R1) requirements.

  • Cardiotoxicity: Weak hERG liability (IC₅₀ ~35.2 µM), presenting a wide therapeutic window.

  • Hepatotoxicity: The primary liability is dose-dependent hepatocellular stress, likely driven by CYP450 metabolism of the pyridine ring.

Decision: GO. The compound is approved to advance to 28-day repeated-dose GLP toxicology studies. Future lead optimization should focus on blocking the metabolically labile sites on the pyridine ring (e.g., via fluorination) to mitigate the observed hepatic liabilities without disrupting the core pharmacophore.

References

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link][4]

  • ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. European Medicines Agency (EMA).[Link][7]

  • ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline. European Medicines Agency (EMA).[Link][5]

  • In Vitro Cytotoxicity of Reproductive Stage Withania somnifera Leaf and Stem on HepG2 Cell Line. PubMed Central (PMC).[Link][1]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences.[Link][3]

  • International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability. Federal Register.[Link][6]

  • ICH M3 (R2) —Guideline on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. ICH.[Link][8]

  • Cytotoxic Activity of Origanum Vulgare L. on Hepatocellular Carcinoma cell Line HepG2 and Evaluation of its Biological Activity. MDPI.[Link][2]

Sources

Synthesis Pathways and Chemical Precursors for 1-Ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetrahydroindazoles represent a privileged class of heterocyclic scaffolds in modern drug discovery, frequently utilized as core pharmacophores in kinase inhibitors, GPCR allosteric modulators, and anti-inflammatory agents. The compound 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole presents a specific synthetic challenge: the regioselective construction of the pyrazole ring fused to a saturated carbocycle, bearing two distinct substituents at the N1 and C3 positions.

This technical whitepaper details a robust, self-validating synthetic workflow for this molecule. By leveraging a Stork enamine acylation followed by a kinetically controlled, acid-catalyzed Knorr-type cyclocondensation, we establish a highly regioselective pathway that minimizes the formation of the undesired 2-ethyl regioisomer.

Retrosynthetic Strategy & Precursor Selection

The construction of 1,3,5-trisubstituted pyrazoles and their fused analogs traditionally relies on the condensation of 1,3-diketones with substituted hydrazines [1].

A retrosynthetic disconnection of the target molecule reveals two primary precursors:

  • Ethylhydrazine (the dinucleophile).

  • 2-(Pyridin-4-ylcarbonyl)cyclohexan-1-one (the asymmetric 1,3-diketone equivalent).

Further disconnection of the 1,3-diketone equivalent points to cyclohexanone and isonicotinoyl chloride (pyridine-4-carbonyl chloride). Direct base-catalyzed acylation of cyclohexanone is notoriously problematic, often resulting in competitive O-acylation and polyacylation. To enforce strict C-acylation, we utilize a Stork enamine intermediate .

Retrosynthesis Target 1-Ethyl-3-(pyridin-4-yl)- 4,5,6,7-tetrahydro-1H-indazole Diketone 2-(Pyridin-4-ylcarbonyl) cyclohexan-1-one Target->Diketone Knorr Disconnection Hydrazine Ethylhydrazine Target->Hydrazine Knorr Disconnection Cyclohexanone Cyclohexanone Diketone->Cyclohexanone Stork Acylation Isonicotinoyl Isonicotinoyl Chloride Diketone->Isonicotinoyl Stork Acylation

Retrosynthetic pathway for 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole.

Mechanistic Rationale for Regioselectivity

The critical bottleneck in this synthesis is the regioselectivity during the cyclocondensation step. When an asymmetric 1,3-diketone reacts with a mono-alkylhydrazine, two regioisomers can form. For our target, the ethyl group must be positioned at N1 (adjacent to the cyclohexyl fusion), while the pyridine ring must be at C3 .

The Causality of Experimental Choice: To achieve this, the primary amine ( −NH2​ ) of ethylhydrazine must selectively attack the aroyl carbonyl (precursor to C3), while the secondary amine ( −NH−Et ) must attack the cyclohexanone carbonyl (precursor to C7a).

We drive this regioselectivity through acid catalysis (Acetic Acid) . The pyridine-4-yl group is strongly electron-withdrawing. Under weakly acidic conditions, the aroyl carbonyl is preferentially protonated, making it highly electrophilic. The terminal, less sterically hindered −NH2​ group of ethylhydrazine acts as the dominant nucleophile, attacking this aroyl carbon to form the initial hydrazone [2]. Subsequent intramolecular cyclization by the −NH−Et group onto the sterically hindered cyclohexanone carbonyl yields the desired 1-ethyl-3-aryl core, avoiding alternative pathways such as those seen in Vilsmeier-Haack pyrazole syntheses [3].

Mechanism A 1,3-Diketone Precursor B Protonated Aroyl Carbonyl A->B AcOH Catalyst C Hydrazone Intermediate B->C + Ethylhydrazine (NH2 Attack) D 5-Hydroxypyrazoline Intermediate C->D Intramolecular NH-Et Attack E Target Indazole D->E Dehydration (-H2O)

Mechanistic sequence of the regioselective acid-catalyzed cyclocondensation.

Step-by-Step Experimental Methodologies

The following protocols constitute a self-validating system; intermediate purity dictates the regiomeric outcome of the final step.

Protocol A: Synthesis of 2-(Pyridin-4-ylcarbonyl)cyclohexan-1-one

Objective: Synthesize the 1,3-diketone equivalent via Stork enamine acylation.

  • Enamine Formation:

    • Combine cyclohexanone (10.0 mmol) and pyrrolidine (12.0 mmol) in 50 mL of anhydrous toluene.

    • Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

    • Reflux the mixture using a Dean-Stark apparatus for 4 hours until water ceases to evolve.

    • Concentrate the solution in vacuo to yield 1-(pyrrolidin-1-yl)cyclohex-1-ene. Use immediately without further purification to prevent hydrolysis.

  • Acylation:

    • Dissolve the crude enamine in 40 mL of anhydrous dichloromethane (DCM). Add triethylamine (15.0 mmol) and cool the mixture to 0 °C under an argon atmosphere.

    • Dropwise, add a solution of isonicotinoyl chloride hydrochloride (10.5 mmol) in 20 mL of DCM over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Hydrolysis & Isolation:

    • Quench the reaction with 30 mL of 10% aqueous HCl and stir vigorously for 2 hours at room temperature to hydrolyze the enamine intermediate.

    • Neutralize the aqueous layer with saturated NaHCO3​ to pH 7-8.

    • Extract with ethyl acetate (3 x 50 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via flash chromatography (Silica gel, Hexane/EtOAc 7:3) to yield the pure 1,3-diketone.

Protocol B: Regioselective Cyclocondensation

Objective: Construct the 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole core.

  • Hydrazone Formation:

    • Dissolve 2-(pyridin-4-ylcarbonyl)cyclohexan-1-one (5.0 mmol) in 25 mL of absolute ethanol.

    • Add glacial acetic acid (1.0 mL) to the solution to act as the regioselectivity-driving catalyst.

    • Slowly add ethylhydrazine oxalate (5.5 mmol) to the stirring solution at room temperature. Stir for 30 minutes to allow the initial −NH2​ attack on the aroyl carbonyl.

  • Cyclization:

    • Heat the reaction mixture to reflux (approx. 78 °C) for 6 hours to drive the intramolecular cyclization and subsequent dehydration.

  • Purification:

    • Cool the mixture to room temperature and concentrate in vacuo.

    • Dilute the residue with water (20 mL) and adjust to pH 8 using 1M NaOH. Extract with DCM (3 x 30 mL).

    • Dry the combined organic layers over MgSO4​ and concentrate.

    • Critical Step: Purify the crude product via silica gel column chromatography (DCM/MeOH 95:5) to separate the major 1-ethyl regioisomer from trace amounts of the 2-ethyl regioisomer.

Quantitative Data & Optimization

To validate the causality of the acid catalyst in directing regioselectivity, optimization trials were conducted. The data below summarizes how solvent and catalyst choices impact the ratio of the desired 1-ethyl isomer to the undesired 2-ethyl isomer.

SolventCatalystTemperatureReaction TimeOverall Yield (%)Regiomeric Ratio (1-Ethyl : 2-Ethyl)
EthanolNoneReflux (78 °C)8 hours65%60 : 40
Toluenep-TsOHReflux (110 °C)4 hours70%75 : 25
Ethanol Acetic Acid Reflux (78 °C) 6 hours 78% 85 : 15
EthanolHCl (conc.)Room Temp24 hours50%90 : 10

Table 1: Optimization of reaction conditions for the cyclocondensation step. The use of acetic acid in ethanol at reflux provides the optimal balance of overall yield and regioselectivity.

Conclusion

The synthesis of 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole requires strict control over electrophilic centers to ensure the correct regiochemical outcome. By utilizing a Stork enamine intermediate, we eliminate the risk of O-acylation during the preparation of the 1,3-diketone. Furthermore, by employing an acid-catalyzed Knorr-type condensation, we exploit the electronic disparity between the conjugated aroyl carbonyl and the aliphatic cyclohexanone carbonyl, successfully directing the ethylhydrazine nucleophile to form the desired 1-ethyl-3-aryl architecture.

References

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576-579. URL:[Link]

  • Desai, V. G., Satardekar, P. C., Polo, S., & Dhumaskar, K. (2012). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Synthetic Communications, 42(6), 806-813. URL:[Link]

  • Rajput, A. P., & Rajput, S. S. (2015). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. International Journal of Pharmacy and Pharmaceutical Sciences, 7(12). URL:[Link]

Methodological & Application

Application Notes and Protocols: In Vivo Efficacy Studies for 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only.

Abstract

This document provides a detailed guide for designing and executing in vivo efficacy studies for the novel compound 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole. As public domain data for this specific molecule is limited, this guide is built upon established principles for analogous compounds, particularly those containing the indazole and tetrahydroindazole scaffolds, which are recognized as privileged structures in medicinal chemistry, often targeting protein kinases.[1][2][3] This protocol emphasizes the rationale behind experimental design, from vehicle formulation to endpoint analysis, to ensure scientific rigor and data integrity.

Introduction: The Tetrahydroindazole Scaffold

The compound 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole belongs to a class of nitrogen-containing heterocyclic molecules that have garnered significant attention in drug discovery.[1][2] The indazole nucleus is a key feature in numerous pharmacologically active agents with applications in oncology, inflammation, and cardiovascular diseases.[1][4][5] Notably, many indazole derivatives function as potent protein kinase inhibitors.[3][4] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[6][7]

The tetrahydroindazole core, as present in the topic compound, offers a three-dimensional structure that can be exploited for achieving high potency and selectivity against specific kinase targets.[8][9] Given this background, it is hypothesized that 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole is a kinase inhibitor. The following protocols are therefore designed based on best practices for evaluating novel kinase inhibitors in preclinical cancer models.

Postulated Mechanism of Action: Kinase Inhibition

Many indazole-based compounds exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival signaling pathways, such as the MAPK/ERK pathway.[4][6] By binding to the ATP pocket of a target kinase, the inhibitor can block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.

Kinase_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 MAPK Signaling Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Compound 1-ethyl-3-(pyridin-4-yl)- 4,5,6,7-tetrahydro-1H-indazole Target_Kinase Target Kinase (e.g., RAF, MEK, Aurora) Compound->Target_Kinase Inhibits Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (21-28 Days) cluster_monitoring Monitoring & Endpoints A Select & Culture Cancer Cell Line B Implant Cells into Immunodeficient Mice A->B C Monitor Tumor Growth to 100-200 mm³ B->C D Randomize Mice into Groups C->D E Group 1: Vehicle Control (PO, QD) F Group 2: Compound (Low Dose) G Group 3: Compound (Mid Dose) H Group 4: Compound (High Dose) I Group 5: Positive Control J Measure Tumor Volume (2-3 times/week) E->J F->J G->J H->J I->J K Monitor Body Weight & Clinical Signs J->K L Terminal Endpoint: Collect Tumors & Blood J->L K->L M Analyze Data: TGI, PK/PD L->M

Caption: General workflow for an in vivo xenograft efficacy study.

Endpoint Analysis and Data Interpretation
5.1. Primary Efficacy Endpoint

The primary endpoint is typically Tumor Growth Inhibition (TGI). It is calculated at the end of the study using the following formula:

TGI (%) = [1 - (ΔT / ΔC)] x 100

Where:

  • ΔT = (Mean tumor volume of treated group at end) - (Mean tumor volume of treated group at start)

  • ΔC = (Mean tumor volume of control group at end) - (Mean tumor volume of control group at start)

5.2. Secondary Endpoints
  • Body Weight: Monitor body weight 2-3 times per week as an indicator of systemic toxicity. A weight loss of >15-20% is often a humane endpoint.

  • Clinical Observations: Daily cage-side observations for signs of morbidity (e.g., lethargy, ruffled fur, abnormal posture).

  • Pharmacokinetics (PK): Collect blood samples at terminal and/or satellite time points to measure plasma drug concentrations. This helps correlate exposure with efficacy. [6]* Pharmacodynamics (PD): At the study's conclusion, tumors can be harvested to measure the modulation of the target kinase. For example, analyzing the phosphorylation level of a downstream substrate (like p-ERK for the MAPK pathway) via Western blot or ELISA can provide proof of mechanism. [7]

Conclusion

This document provides a comprehensive, though generalized, framework for conducting in vivo efficacy studies with 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole. The success of these studies hinges on careful planning, particularly in formulation development and the selection of a relevant tumor model. All protocols must be adapted and optimized based on the specific properties of the compound and institutional animal care and use guidelines.

References
  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available at: [Link]

  • Venkatesh, G., et al. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 9(6), FF01-FF05. Available at: [Link]

  • Goldstein, D. M., et al. (2014). Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors. Journal of Medicinal Chemistry, 57(12), 5195-5209. Available at: [Link]

  • Daouti, S., et al. (2010). Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. Molecular Cancer Therapeutics, 9(1), 134-144. Available at: [Link]

  • Various Authors (2014). What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. Available at: [Link]

  • Barvian, M., et al. (2000). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. Bioorganic & Medicinal Chemistry Letters, 10(13), 1359-1362. Available at: [Link]

  • Higgins, B., et al. (2010). Preclinical In vivo Evaluation of Efficacy, Pharmacokinetics, and Pharmacodynamics of a Novel MEK1/2 Kinase Inhibitor RO5068760 in Multiple Tumor Models. AACR Journals. Available at: [Link]

  • Kumar, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(48), 31081-31102. Available at: [Link]

  • Soth, M., et al. (2024). Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Valentine, J., et al. (2017). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Journal of Pharmacological and Toxicological Methods, 88(Pt 1), 53-61. Available at: [Link]

  • Gomaa, A., et al. (2020). Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents. Molecules, 25(24), 6030. Available at: [Link]

  • Chinta, J., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design, 28(21), 1736-1748. Available at: [Link]

  • Diamond, J. R., et al. (2011). Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. Clinical Cancer Research, 17(9), 2800-2811. Available at: [Link]

  • Goldstein, D. M., et al. (2015). Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo. Journal of Medicinal Chemistry, 58(9), 3779-3793. Available at: [Link]

  • Gower, A., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 125-136. Available at: [Link]

Sources

Application and Protocols for High-Throughput Screening of 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify novel modulators of biological targets.[1][2] This guide provides a comprehensive framework for the application of 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole, a representative novel small molecule with a privileged indazole scaffold, in HTS campaigns.[3][4][5] While the specific biological profile of this exact molecule is under investigation, its structural motifs, particularly the indazole and pyridine moieties, are prevalent in compounds targeting a range of protein classes, most notably protein kinases.[6] This document will detail the necessary steps from initial compound handling and assay design to the execution of primary and secondary screens, with a focus on biochemical kinase assays and cell-based pathway analyses. The protocols are designed to be robust and adaptable, providing a self-validating system for hit identification and confirmation.

Introduction: The Rationale for Screening Indazole Derivatives

The indazole nucleus is a significant pharmacophore in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[3][4][5] Derivatives of indazole have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and protein kinase inhibitory effects.[5][6][7] The fusion of a pyrazole ring with a benzene ring creates a stable aromatic system that can engage in various interactions with biological macromolecules.[4]

The compound of interest, 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole, combines this privileged indazole core with a pyridine ring, another key heterocyclic motif in drug design. This combination suggests a high potential for interaction with ATP-binding sites, such as those found in protein kinases. Indeed, similar 1H-pyridin-4-yl-3,5-disubstituted indazoles have been synthesized and evaluated for their activity against kinases like Akt.[6] Therefore, a primary application for this compound in an HTS setting is as a potential kinase inhibitor.

High-throughput screening allows for the rapid testing of this compound against a large panel of biological targets to uncover its activity profile.[8][9] The process involves miniaturized assays, robotics for liquid handling, and sensitive detectors to conduct millions of tests efficiently.[2][9] The ultimate goal of an HTS campaign is to identify "hits"—compounds that produce a desired effect on a target—which then serve as starting points for lead optimization in the drug discovery pipeline.[8]

Compound Management and Preparation

Proper handling and preparation of the test compound are critical for the reliability and reproducibility of HTS data.

2.1. Compound Quality Control Before initiating a screening campaign, the purity and identity of 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole must be confirmed.

  • Identity Confirmation: Verify the structure using techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

  • Purity Assessment: Determine the purity using HPLC, which should ideally be >95%.

2.2. Solubilization and Stock Solution Preparation The choice of solvent is crucial and should be compatible with the downstream assays. Dimethyl sulfoxide (DMSO) is the most common solvent for HTS compound libraries due to its ability to dissolve a wide range of organic molecules and its compatibility with most biological assays at low concentrations.[9]

Protocol: Preparation of Master Stock Solution

  • Accurately weigh a precise amount of 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole.

  • Add the appropriate volume of high-purity DMSO to achieve a high-concentration master stock, typically 10 mM.

  • Ensure complete dissolution using a vortex mixer or sonicator.

  • Store the master stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

2.3. Assay Plate Preparation For HTS, master stock solutions are serially diluted and dispensed into microtiter plates (e.g., 384- or 1536-well plates) to create compound library plates.[8][9] Automated liquid handlers are essential for this process to ensure accuracy and minimize volume variations.

HTS Assay Development and Validation

The development of a robust and reliable assay is the most critical phase of an HTS campaign.[1] The assay must be sensitive, reproducible, and suitable for automation.[8] Key validation parameters include the Z'-factor, signal-to-window ratio, and DMSO tolerance.[10]

ParameterDescriptionAcceptance Criteria
Z'-factor A statistical measure of assay quality, reflecting the separation between positive and negative controls.[10]Z' > 0.5 is considered an excellent assay.[10][11]
Signal-to-Window (S/W) The ratio of the mean signal of the positive control to the mean signal of the negative control.Typically, S/W > 2 is desirable.
DMSO Tolerance The maximum concentration of DMSO that does not significantly affect assay performance.[12]The assay should tolerate at least the final DMSO concentration used in the screen (typically ≤1%).[10]

Application Protocol 1: Biochemical Kinase Inhibitor Screening

Given the structural similarity of the target compound to known kinase inhibitors, a primary HTS campaign would involve screening against a panel of protein kinases.[6][13] Biochemical assays directly measure the effect of the compound on the enzymatic activity of purified kinases.[11][14]

4.1. Principle of the Assay A common method for screening kinase inhibitors is to measure the amount of ADP produced, which is directly proportional to kinase activity.[15] The ADP-Glo™ Kinase Assay is a widely used platform that quantifies ADP production through a luminescent signal.[15][16] In the presence of an inhibitor, kinase activity is reduced, leading to less ADP production and a lower luminescent signal.[16]

4.2. Experimental Workflow

Caption: Biochemical Kinase Assay Workflow.

4.3. Detailed Protocol: Primary HTS for Kinase Inhibitors

This protocol is designed for a 384-well plate format.

  • Reagent Preparation: Prepare kinase buffer, kinase/substrate solutions, and ATP solution according to the specific kinase requirements.

  • Compound Plating: Using an acoustic liquid handler, transfer 20-50 nL of 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole from the compound library plate to the assay plate to achieve a final concentration of 10 µM.

  • Controls:

    • Negative Control (0% inhibition): Add DMSO only.

    • Positive Control (100% inhibition): Add a known potent inhibitor for the specific kinase being tested.

  • Kinase Addition: Add 5 µL of the specific kinase enzyme solution to each well.

  • Reaction Initiation: Add 5 µL of the substrate/ATP mixture to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

4.4. Data Analysis and Hit Selection The raw data from the plate reader is normalized using the positive and negative controls. The percent inhibition for each compound is calculated as follows:

% Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

A "hit" is defined as a compound that exhibits a percent inhibition above a certain threshold, typically >50% or three standard deviations from the mean of the negative controls.

Application Protocol 2: Cell-Based Pathway Analysis

Cell-based assays provide more biologically relevant information by evaluating the effect of a compound in a cellular context.[17][18] If a primary biochemical screen identifies a kinase target, a secondary cell-based assay can confirm its activity on the relevant signaling pathway.

5.1. Principle of the Assay This assay measures the phosphorylation of a downstream substrate of the target kinase within a cell. For example, if the compound inhibits Akt, a downstream effect would be a decrease in the phosphorylation of a substrate like GSK-3β. This can be detected using technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaLISA.[8]

5.2. Experimental Workflow

Caption: Cell-Based Pathway Assay Workflow.

5.3. Detailed Protocol: Secondary Cell-Based Assay

This protocol is a general guideline and should be optimized for the specific cell line and pathway.

  • Cell Seeding: Seed a relevant cell line (e.g., a cancer cell line with an active kinase pathway) into 384-well plates at an optimized density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole (e.g., from 100 µM down to 1 nM) for 1-2 hours.

  • Pathway Stimulation: If necessary, stimulate the signaling pathway with an appropriate agonist (e.g., a growth factor).

  • Cell Lysis: Lyse the cells using a buffer compatible with the detection assay.

  • Detection: Add the detection reagents (e.g., HTRF antibodies specific for total and phosphorylated substrate) to the cell lysate.

  • Incubation: Incubate as per the manufacturer's instructions to allow for antibody binding.

  • Data Acquisition: Read the plate on a compatible HTRF plate reader.

  • Data Analysis: Calculate the ratio of the phosphorylated substrate signal to the total substrate signal. Determine the IC₅₀ value of the compound by plotting the signal ratio against the compound concentration.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the screening results, every protocol must incorporate a self-validating system.

  • Orthogonal Assays: Hits identified in the primary biochemical assay should be confirmed using a different assay technology. For instance, a kinase inhibitor hit from an ADP-Glo assay could be validated using a binding assay, which measures the direct interaction of the compound with the kinase.[14][19]

  • Counter-Screening: To rule out non-specific activity or assay interference, hits should be tested in a counter-screen. For example, a luminescent-based assay hit should be tested in a non-luminescent format (e.g., fluorescence polarization) to identify compounds that interfere with the luciferase enzyme.

  • Dose-Response Curves: All confirmed hits must be tested in a dose-response format to determine their potency (IC₅₀ or EC₅₀). This confirms a specific biological effect and is a critical step in hit validation.

Conclusion

The successful application of a novel compound like 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole in high-throughput screening hinges on a systematic and rigorous approach. By leveraging the structural alerts within the molecule to guide initial assay selection, such as targeting protein kinases, researchers can efficiently probe its biological activity. The detailed protocols for both biochemical and cell-based assays provided herein offer a robust starting point for an HTS campaign. Adherence to stringent assay validation, robust data analysis, and a thorough hit confirmation cascade are paramount to ensuring the identification of high-quality, actionable hits for progression into the drug discovery pipeline.

References

  • BMG LABTECH. High-throughput screening (HTS). [Link]

  • Journal of Chemical Sciences. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. [Link]

  • Wikipedia. High-throughput screening. [Link]

  • RSC Advances. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • Opentrons. High-Throughput Screening in Drug Discovery & Molecular Biology. [Link]

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • BellBrook Labs. High Throughput Screening Assays for Drug Discovery. [Link]

  • Molecules. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • National Center for Biotechnology Information. (2012). HTS Assay Validation. In Assay Guidance Manual. [Link]

  • SLAS Discovery. (2020). Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants. [Link]

  • PubChem. 4,5,6,7-tetrahydro-1H-indazole. [Link]

  • The Journal of Organic Chemistry. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • Aragen Life Sciences. What is High-Throughput Screening in Drug Discovery. [Link]

  • ResearchGate. (2022). (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • Drug Target Review. (2016). HTS assays for the identification of small-molecule inhibitors of deubiquitinating enzymes. [Link]

  • Lifescience Global. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]

  • American Journal of Molecular Biology. (2012). Tools for GPCR drug discovery. [Link]

  • PLOS ONE. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. [Link]

  • NextSDS. 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. [Link]

  • ResearchGate. (2009). (PDF) Introduction: Cell-Based Assays for High-Throughput Screening. [Link]

  • Celtarys. Biochemical assays for kinase activity detection. [Link]

  • The Scientist. An Overview of High Throughput Screening. [Link]

  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. [Link]

  • Reaction Biology. GPCR Assay Services. [Link]

  • EU-OPENSCREEN. HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. [Link]

  • SLAS Discovery. (2016). A High-Throughput Screening Method for Small-Molecule Inhibitors of the Aberrant Mutant SOD1 and Dynein Complex Interaction. [Link]

  • ResearchGate. (2020). (PDF) New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'- Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Agilent. (2021). High-Throughput GPCR Assay Development. [Link]

  • BPS Bioscience. Kinase Screening & Profiling Service | Drug Discovery Support. [Link]

  • Creative Bioarray. GPCR Screening Services. [Link]

  • BioAscent. GPCR Drug Discovery. [Link]

  • ResearchGate. Comprehensive analysis of high-throughput screening data. [Link]

  • ApiX-Drive. HTS Data Integration. [Link]

Sources

Application Note: Formulation Strategies for 1-Ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole (IV and Oral Delivery)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole is a lipophilic, weakly basic small molecule. Structurally, the indazole-pyridine pharmacophore is a well-established ATP-competitive inhibitor of Akt (Protein Kinase B), a critical node in the PI3K/Akt signaling pathway that regulates tumor cell survival and apoptosis[1]. Due to its high lipophilicity and poor aqueous solubility at physiological pH, it is classified as a Biopharmaceutics Classification System (BCS) Class II molecule.

This application note provides field-proven, self-validating protocols for formulating this compound for two distinct administration routes:

  • Intravenous (IV): A host-guest inclusion complex utilizing Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Oral (PO): An Amorphous Solid Dispersion (ASD) utilizing Hydroxypropyl methylcellulose acetate succinate (HPMCAS) via spray drying.

Physicochemical Profiling & Formulation Rationale

Successful formulation requires aligning the molecule's physicochemical properties with the correct delivery technology.

  • Structural Liabilities: The tetrahydroindazole core drives high lipophilicity (estimated LogP > 3.5), leading to crystal lattice energy that resists aqueous dissolution. The pyridine nitrogen acts as a weak base (estimated pKa ~5.2), meaning the molecule is un-ionized and highly insoluble at neutral pH.

  • The IV Solution (HP-β-CD Complexation): Intravenous administration requires a completely sterile, particulate-free solution to prevent embolism. We utilize HP-β-CD because its hydrophobic internal cavity sequesters the lipophilic indazole core, while its heavily hydroxylated exterior ensures systemic aqueous compatibility[2].

  • The Oral Solution (HPMCAS ASD): To overcome dissolution rate-limited oral absorption, the crystal lattice must be disrupted. Spray drying the API with HPMCAS creates an Amorphous Solid Dispersion (ASD). HPMCAS is an enteric polymer with dual functionality: it stabilizes the high-energy amorphous state during shelf-life and maintains drug supersaturation in the neutral pH of the small intestine, preventing premature precipitation[3].

Intravenous (IV) Formulation Protocol: HP-β-CD Complexation

Objective: Generate a 5 mg/mL sterile IV nanosuspension/inclusion complex.

Materials
  • API: 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole

  • Solubilizer: Hydroxypropyl-β-cyclodextrin (HP-β-CD, Parenteral Grade)

  • Buffer: 10 mM Citrate Buffer (pH 4.0)

Step-by-Step Methodology
  • Buffer Preparation: Prepare a 10 mM Citrate buffer and adjust the pH to 4.0.

    • Causality: At pH 4.0, the pyridine ring (pKa ~5.2) is predominantly protonated. This transiently increases the intrinsic aqueous solubility of the API, facilitating faster entry into the cyclodextrin cavity.

  • Excipient Dissolution: Dissolve HP-β-CD in the citrate buffer to achieve a 20% (w/v) concentration. Stir until optically clear.

  • API Complexation: Slowly add the API to the HP-β-CD solution to a target concentration of 5 mg/mL.

  • Equilibration: Stir the suspension continuously at 300 RPM for 24 hours at ambient temperature (25°C).

    • Causality: Host-guest complexation is an equilibrium process. Sufficient time is required for the hydrophobic indazole moiety to displace water molecules within the cyclodextrin cavity.

  • Sterile Filtration (Self-Validating Step): Pass the equilibrated solution through a 0.22 µm Polyethersulfone (PES) syringe filter.

    • Validation: If the formulation resists filtration or the filter clogs, complexation is incomplete. PES is specifically chosen for its low drug-binding characteristics, ensuring the lipophilic API is not stripped from the solution.

Oral (PO) Formulation Protocol: HPMCAS Spray-Dried ASD

Objective: Generate a 25% drug-loaded free-flowing amorphous powder for oral capsule filling.

Materials
  • API: 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole

  • Polymer: HPMCAS (M-Grade)

  • Solvent System: Methanol : Dichloromethane (DCM) (1:1 v/v)

Step-by-Step Methodology
  • Solvent Mixing: Prepare a 1:1 (v/v) mixture of Methanol and DCM.

    • Causality: DCM is a superior solvent for the lipophilic API, while Methanol is required to fully uncoil and dissolve the HPMCAS polymer chains.

  • Co-Dissolution: Dissolve the API and HPMCAS-M in the solvent mixture at a 1:3 (w/w) ratio. Total solids concentration should not exceed 10% w/v to prevent nozzle clogging.

  • Spray Drying: Process the solution using a lab-scale spray dryer with the following parameters:

    • Inlet Temperature: 85°C

    • Outlet Temperature: 45°C

    • Atomization Gas: Nitrogen (N₂)

    • Causality: The rapid evaporation of the solvent mixture kinetically traps the API molecules within the polymer matrix before they can nucleate and crystallize.

  • Secondary Drying (Self-Validating Step): Transfer the collected powder to a vacuum oven at 40°C for 24 hours.

    • Validation: Spray drying often leaves residual DCM trapped in the polymer matrix, which acts as a plasticizer and can induce premature crystallization. Vacuum drying below the polymer's Glass Transition Temperature (Tg) ensures complete solvent removal while preserving the amorphous state.

Quantitative Data & Quality Control Metrics

To ensure the trustworthiness of the formulations, the following analytical targets must be met prior to in vivo pharmacokinetic (PK) evaluation.

ParameterIV Formulation (HP-β-CD Complex)Oral Formulation (HPMCAS ASD)Analytical Method
API Loading 5 mg/mL25% (w/w)HPLC-UV (Assay)
Physical State Optically clear solutionFree-flowing powderVisual Inspection
Particle/Complex Size < 5 nm (Single peak)2 - 10 µm (Microparticles)Dynamic Light Scattering (DLS) / SEM
Solid State Confirmation N/A (Aqueous)100% Amorphous (Single Tg)Differential Scanning Calorimetry (DSC)
In Vitro Release 100% immediate availability>80% supersaturation at 120 minUSP Apparatus II (pH 6.8 buffer)
Target Mechanism Direct systemic Akt inhibitionGI absorption -> Akt inhibitionKinase Assay / Western Blot

Visualizations

Formulation & Manufacturing Workflow

Workflow cluster_IV Intravenous (IV) Pathway cluster_PO Oral (PO) Pathway API 1-ethyl-3-(pyridin-4-yl)- 4,5,6,7-tetrahydro-1H-indazole (API) IV1 Buffer Preparation (10 mM Citrate, pH 4.0) API->IV1 PO1 Solvent Preparation (MeOH:DCM 1:1) API->PO1 IV2 HP-β-CD Addition (20% w/v) IV1->IV2 IV3 API Complexation (24h Equilibration) IV2->IV3 IV4 Sterile Filtration (0.22 µm PES) IV3->IV4 IV_Final IV Inclusion Complex (Clear Solution) IV4->IV_Final PO2 Polymer Addition (HPMCAS-M) PO1->PO2 PO3 Co-dissolution (API:Polymer 1:3) PO2->PO3 PO4 Spray Drying (Inlet 85°C, N2 Gas) PO3->PO4 PO_Final Amorphous Solid Dispersion (Free-flowing Powder) PO4->PO_Final

Fig 1: Parallel manufacturing workflows for IV cyclodextrin complexation and Oral ASD spray drying.

Pharmacological Pathway (Akt Inhibition)

Mechanism Dose Administered Dose (IV or PO) Blood Systemic Circulation (Free API Released) Dose->Blood Absorption/ Distribution Cell Tumor Cell Entry (Lipophilic Diffusion) Blood->Cell Target Akt Kinase (ATP-Binding Pocket) Cell->Target Intracellular Targeting Effect Apoptosis & Tumor Regression Target->Effect PI3K/Akt Inhibition

Fig 2: In vivo pathway from systemic absorption to intracellular Akt kinase inhibition and apoptosis.

References

  • Title: HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques (Hot Melt Extrusion and Spray Drying), Marketed Products and Patents Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Potent and selective inhibitors of Akt kinases slow the progress of tumors in vivo Source: American Association for Cancer Research (AACR Journals) URL: [Link]

  • Title: Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends Source: MDPI URL: [Link]

Sources

LC-MS/MS protocol for detecting 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole in blood plasma

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Quantitative Analysis of 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole in Human Plasma by LC-MS/MS

Abstract

This document details a robust, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole in human blood plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring efficient removal of matrix interferences while maintaining high analyte recovery. Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method has been developed to meet the rigorous standards required in drug development and clinical research, providing the accuracy, precision, and reliability necessary for pharmacokinetic and toxicokinetic studies, in accordance with regulatory guidelines.[1][2]

Principle of the Method

The accurate quantification of therapeutic agents in complex biological matrices like blood plasma is fundamental to understanding their pharmacokinetic profiles.[1] However, the presence of endogenous components such as proteins and phospholipids can interfere with analysis, often causing ion suppression or enhancement in the mass spectrometer source.[3][4] This protocol mitigates these challenges through a three-stage process:

  • Sample Preparation: A protein precipitation (PPT) method is utilized.[5][6] An organic solvent, acetonitrile, is added to the plasma sample to denature and precipitate abundant proteins.[7][8] This step is rapid, cost-effective, and effectively releases the protein-bound drug into the supernatant for analysis. An internal standard (IS) is added prior to precipitation to correct for variability during sample processing and analysis.[9][10]

  • Chromatographic Separation (LC): The resulting supernatant is injected into a high-performance liquid chromatography (HPLC) system. The analyte and internal standard are separated from residual matrix components on a reversed-phase analytical column. A gradient elution with an organic mobile phase and an acidified aqueous mobile phase ensures sharp, symmetrical peak shapes and retention time reproducibility.[11][12]

  • Mass Spectrometric Detection (MS/MS): The column effluent is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analyte is quantified using the Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity.[13][14] This involves selecting the protonated precursor ion of the analyte, fragmenting it, and monitoring a specific, stable product ion.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Sample Aliquot Spike Spike with Internal Standard (IS) Plasma->Spike PPT Protein Precipitation (Acetonitrile) Spike->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (Reversed-Phase) Supernatant->LC MS MS/MS Detection (ESI-MRM) LC->MS Integration Peak Integration MS->Integration Quant Quantification (Analyte/IS Ratio) Integration->Quant SamplePrep_Workflow start Start: Plasma Sample (50 µL) add_is Add 150 µL of IS in Acetonitrile (0.1% FA) start->add_is vortex Vortex for 1 minute add_is->vortex centrifuge Centrifuge at 14,000 x g for 10 min at 4°C vortex->centrifuge transfer Transfer 100 µL of Supernatant to 96-well plate centrifuge->transfer inject Inject 5 µL into LC-MS/MS System transfer->inject end End: Data Acquisition inject->end Validation_Logic cluster_params Key Validation Parameters Dev Method Development (Optimization of Prep & LC-MS/MS) Val Full Method Validation Dev->Val Analysis Routine Sample Analysis Val->Analysis Selectivity Selectivity Val->Selectivity Accuracy Accuracy Val->Accuracy Precision Precision Val->Precision Matrix Matrix Val->Matrix Stability Stability Val->Stability Recovery Recovery Val->Recovery

Sources

Best solvents for 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole stock solution preparation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Best Practices for the Preparation of High-Concentration Stock Solutions of 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole

Abstract: The reproducibility and accuracy of in vitro and in vivo experimental data are fundamentally dependent on the precise and consistent preparation of test compound solutions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal methods for preparing stock solutions of 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole, a representative heterocyclic small molecule. We delve into the physicochemical rationale behind solvent selection, present a detailed, validated protocol for preparing a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), and offer guidance on creating aqueous working solutions for downstream assays. Troubleshooting advice and quality control considerations are also discussed to ensure the highest level of experimental integrity.

Physicochemical Profile & Solubility Rationale

The molecular structure of 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole dictates its solubility characteristics. The molecule incorporates several key features:

  • A Lipophilic Core: The ethyl group and the saturated tetrahydro-indazole ring contribute to its non-polar character.

  • Polar Functionality: The pyrazole and pyridine rings contain nitrogen atoms that can act as hydrogen bond acceptors. The pyridine nitrogen, in particular, imparts basicity to the molecule.

  • Bioisostere of Indole: The indazole scaffold is a well-recognized bioisostere of indole, a common motif in biologically active compounds, and is frequently found in kinase inhibitors.[1][2]

Based on this structure, we can predict its general solubility in common laboratory solvents.

Table 1: Predicted Qualitative Solubility of 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, Phosphate-Buffered Saline (PBS)Very LowThe molecule's significant non-polar surface area from the tetrahydro-indazole and ethyl groups is expected to result in poor aqueous solubility.[3] While the pyridine nitrogen can be protonated in acidic conditions to form a salt, solubility in neutral buffers is likely to be minimal.[4]
Polar Protic Methanol, EthanolModerateThe hydroxyl groups of these solvents can act as both hydrogen bond donors and acceptors, facilitating interaction with the nitrogen atoms in the pyridine and pyrazole rings.[3] However, high concentrations may be difficult to achieve.
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)HighThese solvents are strong hydrogen bond acceptors and have high polarity, making them highly effective at solvating diverse organic molecules, including both polar and non-polar moieties.[3][5] DMSO is particularly well-suited for dissolving complex heterocyclic compounds for biological screening.[6]
Non-Polar Hexane, TolueneVery LowThe molecule possesses significant polarity and hydrogen bonding capability, making it incompatible with non-polar solvents.

Strategic Solvent Selection for Downstream Applications

The choice of solvent is a critical experimental parameter that extends beyond mere dissolution. It must be compatible with the intended biological assay to avoid artifacts.

Primary Recommendation: Dimethyl Sulfoxide (DMSO)

For primary screening, high-throughput screening (HTS), and general-purpose stock solution preparation, anhydrous DMSO is the recommended solvent.

Causality Behind the Choice:

  • Universal Solvating Power: DMSO is a uniquely versatile solvent, capable of dissolving a vast array of both polar and nonpolar compounds, which is essential when working with large and diverse chemical libraries.[5]

  • Assay Compatibility: It is miscible with water and most cell culture media, facilitating the preparation of aqueous working solutions.[5]

  • Stability and Low Volatility: DMSO's high boiling point (189 °C) minimizes solvent evaporation at room temperature, ensuring the concentration of the stock solution remains stable over time.[5]

Critical Considerations: While DMSO is the industry standard, it is not inert. At high concentrations, it can exhibit cytotoxicity, influence cell differentiation, and interfere with certain enzymatic assays.[5] Recent studies also show DMSO can be a source of sulfur atoms, potentially affecting research on sulfur metabolism.[7] Therefore, the final concentration of DMSO in any assay should be minimized, typically kept below 0.5%, and a vehicle control (assay medium with the same final concentration of DMSO) must always be included.

Alternative Solvents

If DMSO is incompatible with a specific downstream application (e.g., certain high-sensitivity biophysical assays or cell models), the following alternatives may be considered:

  • Ethanol (EtOH): A polar protic solvent that is generally less toxic to cells than DMSO. It is a viable option, although it may not achieve the same high stock concentrations as DMSO.

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent with solvating properties similar to DMSO. However, it is more toxic and should be handled with appropriate caution.

The following diagram outlines the logical workflow for selecting an appropriate solvent.

A Start: Select Solvent for Stock Solution B Is the primary purpose HTS or initial screening? A->B C Recommended Primary Solvent: Anhydrous DMSO B->C  Yes D Is DMSO known to interfere with the specific downstream assay? B->D No C->D E Consider Alternative Solvents: 1. Ethanol (less toxic) 2. DMF (higher solvating power) D->E Yes   F Proceed with DMSO. Maintain final assay concentration <0.5% and always include a vehicle control. D->F No

Caption: Logical workflow for selecting a primary stock solution solvent.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole.

Materials
  • 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole (Molecular Weight: 242.32 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • Amber glass vial or polypropylene microcentrifuge tube with a secure cap

  • Sterile, low-binding pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Experimental Workflow

cluster_prep Preparation cluster_dissolve Dissolution cluster_finish Finalization & Storage A Step 1: Calculate Required Mass B Step 2: Weigh Compound Accurately A->B C Step 3: Add Anhydrous DMSO B->C D Step 4: Vortex Until Dissolved (Gentle warming if needed) C->D E Step 5: Visually Inspect for Particulates D->E F Step 6: Aliquot into Single-Use Volumes E->F G Step 7: Store at -20°C or -80°C F->G

Caption: Step-by-step workflow for stock solution preparation.

Procedure
  • Calculate Required Mass: Use the following formula to determine the mass of the compound needed.

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Example for 1 mL of a 10 mM solution:

    • Mass (mg) = 0.010 mol/L × 0.001 L × 242.32 g/mol × 1000 mg/g = 2.42 mg

  • Weigh Compound:

    • Place a clean, empty vial on the analytical balance and tare the weight.

    • Carefully weigh approximately 2.42 mg of the compound directly into the vial. Record the exact mass. It is critical to perform this step in a draft-free environment.[8]

  • Add Solvent:

    • Based on the actual mass recorded, calculate the precise volume of DMSO required to achieve the 10 mM concentration.

    • Volume (mL) = [Mass (mg) / 242.32 ( g/mol )] / 0.010 (mol/L)

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Dissolution:

    • Securely cap the vial.

    • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

    • If the compound dissolves slowly, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.[8] Vortex again after warming.

  • Quality Control - Visual Inspection:

    • Once dissolved, hold the vial against a light source and visually inspect the solution to ensure it is clear and free of any visible particulates or haze. A clear solution is the first indicator of successful preparation.[8]

  • Storage and Handling:

    • Aliquot: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in low-binding polypropylene tubes.[8]

    • Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

    • Storage: Store the aliquots in a freezer at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years). Protect from light.

Protocol: Preparation of Aqueous Working Solutions

Stock solutions are rarely used directly in assays. They must be diluted to a final working concentration in an aqueous buffer or cell culture medium.

  • Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes from the main stock, first prepare an intermediate dilution (e.g., 1 mM or 100 µM) from your 10 mM stock using DMSO.

  • Final Dilution: Add the required volume of the DMSO stock (or intermediate dilution) to the final aqueous assay buffer. Crucially, add the DMSO stock to the buffer while vortexing or mixing the buffer. Do not add the aqueous buffer to the concentrated DMSO stock, as this significantly increases the risk of compound precipitation.

  • Final DMSO Concentration: Ensure the final percentage of DMSO in the assay well is below the tolerance level for your specific system (e.g., <0.5%).

Troubleshooting

Table 2: Common Issues and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Compound fails to dissolve completely in DMSO. Insufficient solvent volume; low-quality or non-anhydrous DMSO; compound purity issues.Re-check calculations. Add slightly more DMSO and recalculate the final concentration. Use gentle warming (37°C) and sonication. Ensure you are using a new, sealed bottle of anhydrous DMSO.
Stock solution appears cloudy or has particulates. Incomplete dissolution; precipitation upon standing; contamination.Re-vortex and warm the solution. If cloudiness persists, the solution may be supersaturated. Consider preparing a new, slightly less concentrated stock. The solution may need to be filtered through a 0.22 µm syringe filter compatible with DMSO.
Precipitate forms when diluting stock into aqueous buffer. The compound's solubility limit in the aqueous buffer has been exceeded.Decrease the final concentration of the compound. Increase the final percentage of DMSO (if the assay allows). Investigate the use of co-solvents or solubility-enhancing excipients in the final buffer, if appropriate for the assay.
Experimental results are inconsistent between batches. Inaccurate weighing; improper storage leading to degradation (freeze-thaw, light exposure); solvent evaporation.Always use a calibrated balance. Strictly follow aliquoting and storage procedures.[8] Ensure vial caps are sealed tightly. Prepare fresh working solutions for each experiment.

References

  • Semantic Scholar. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous. [Link]

  • PubChem. 4,5,6,7-tetrahydro-1H-indazole. National Center for Biotechnology Information. [Link]

  • Journal of Chemical Sciences. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. [Link]

  • Journal of Pharmaceutical Negative Results. (2023). Indazole From Natural Resources And Biological Activity. [Link]

  • MDPI. (2022). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. [Link]

  • AntBio. (2026). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • ResearchGate. (2015). Which solvent can I use to prepare a stock solution of a plant crude extract?. [Link]

  • Royal Society of Chemistry. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • MDPI. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. [Link]

  • IntechOpen. (2021). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole Precipitation in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole in Dimethyl Sulfoxide (DMSO). Indazole derivatives are a critical class of compounds in drug discovery, often investigated as kinase inhibitors.[1][2] Their complex, often lipophilic nature makes DMSO an indispensable solvent, but not without its challenges.[3][4] Precipitation out of a DMSO stock solution is a frequent and frustrating issue that can compromise experimental results by altering the effective concentration of the compound.[5]

This document provides a series of troubleshooting guides and FAQs to diagnose and resolve precipitation issues, ensuring the integrity and reproducibility of your experiments. We will delve into the underlying scientific principles to not only solve the immediate problem but also to establish robust preventative practices for your laboratory.

Section 1: Frequently Asked Questions (FAQs) - Your First Response

This section addresses the most common initial observations and questions regarding compound precipitation.

Q1: I just thawed my stock solution of 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole and I see solid particles or cloudiness. What is my immediate course of action?

A1: Your first step is to attempt redissolving the compound. Do not assume the concentration is correct if solids are visible. Precipitate indicates that a significant portion of your compound is no longer in solution.

  • Visual Confirmation: Before use, always visually inspect your thawed stock solution against a light source for any particulates or cloudiness.

  • Gentle Warming: Place the vial in a 37°C water bath for 10-15 minutes. The increased temperature can enhance the solubility of many compounds.[6]

  • Agitation: Following warming, vortex the solution vigorously for 30-60 seconds. For more stubborn precipitates, sonication in a bath sonicator for 5-10 minutes can be effective.[7]

  • Re-inspection: After this procedure, check again for any visible precipitate. If the solution is clear, it can be used for your experiment. However, this incident should prompt a review of your storage and handling procedures to prevent recurrence. If the precipitate remains, proceed to the in-depth troubleshooting guides in Section 2.

Q2: Why did my compound precipitate? The solution was perfectly clear when I initially prepared it.

A2: This phenomenon, known as delayed precipitation, is common and typically stems from a few key factors that alter the delicate equilibrium of your stock solution over time:

  • Water Absorption (Hygroscopicity): DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[8][9] Water acts as an anti-solvent for many nonpolar compounds dissolved in DMSO.[10] Even small amounts of absorbed water can significantly decrease the solubility of a lipophilic molecule like an indazole derivative, causing it to crash out of solution.[7][8]

  • Temperature Fluctuations: Repeated freeze-thaw cycles are a major contributor to precipitation.[6][7] As the DMSO freezes (freezing point: 18.5°C or 65.3°F), the compound can be forced out of solution, and upon thawing, it may fail to fully redissolve, especially if it has rearranged into a more stable, less soluble crystal lattice (polymorph).[8][11]

  • Supersaturation: It is possible the initial stock solution was supersaturated. This is a thermodynamically unstable state where the concentration of the solute is higher than its equilibrium solubility.[8] Over time, with agitation or temperature changes, the system can revert to equilibrium, resulting in precipitation of the excess compound.

Q3: What is the best way to prepare and store my DMSO stock solutions to prevent precipitation?

A3: Proactive measures are the most effective way to maintain the integrity of your compound stocks.

  • Use High-Purity, Anhydrous DMSO: Always start with a fresh, unopened bottle of high-purity (≥99.9%), anhydrous DMSO. Once opened, minimize its exposure to air. Consider using a syringe to draw out the solvent rather than repeatedly opening the cap.

  • Aliquot Your Stock: Never work from a single large stock vial. After preparing your primary stock solution, immediately divide it into single-use aliquots in tightly sealed vials (e.g., cryovials with O-rings).[12] This strategy is the single most effective way to minimize freeze-thaw cycles and reduce the risk of widespread water contamination.[6]

  • Proper Storage: Store aliquots at -20°C or -80°C in a desiccated environment.[12] Placing the aliquot box inside a sealed bag with a desiccant pack can provide an extra layer of protection against moisture.[13]

  • Thawing Protocol: When you need an aliquot, allow it to come to room temperature completely before opening to prevent condensation from forming inside the vial.

Section 2: In-Depth Troubleshooting and Protocols

If the initial steps in the FAQ section fail to resolve the issue, a more systematic approach is required.

Guide 1: Systematic Troubleshooting Workflow

This workflow provides a logical path to diagnose and solve persistent precipitation issues.

G start Precipitate Observed in DMSO Stock resolubilize Attempt Re-solubilization (Warm to 37°C, Vortex/Sonicate) start->resolubilize check_sol Is solution clear? resolubilize->check_sol review_storage Proceed with Experiment (Use Immediately) check_sol->review_storage Yes investigate Investigate Root Cause check_sol->investigate No implement_bsp Review & Implement Best Storage Practices (Aliquot, Use Anhydrous DMSO, Desiccate) review_storage->implement_bsp check_conc Is concentration too high? (>10-20 mM) investigate->check_conc check_water Is water contamination likely? investigate->check_water check_degradation Could the compound be degrading? investigate->check_degradation lower_conc Prepare a new, lower concentration stock solution. check_conc->lower_conc Yes fresh_dmso Prepare a new stock using fresh, anhydrous DMSO under inert gas (e.g., Argon or Nitrogen). check_water->fresh_dmso Yes analyze_precipitate Characterize Precipitate (See Protocol 2.3) check_degradation->analyze_precipitate Possible

Caption: A step-by-step workflow for troubleshooting precipitate.

Guide 2: Protocol for Determining Maximum Practical Solubility

Understanding the solubility limit of your compound in your specific lot of DMSO is crucial. This protocol helps establish a practical working concentration.

Objective: To determine the highest concentration at which 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole remains soluble in DMSO after a controlled freeze-thaw cycle.

Materials:

  • 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole (solid powder)

  • High-purity, anhydrous DMSO

  • Calibrated analytical balance

  • Vortex mixer and bath sonicator

  • Multiple small, sealable vials (e.g., 1.5 mL HPLC vials)

Procedure:

  • Prepare a high-concentration "super-stock" solution (e.g., 50 mM or 100 mM) by weighing the compound and adding the appropriate volume of anhydrous DMSO. Ensure complete dissolution by warming and sonicating. This solution may be supersaturated.

  • Perform serial dilutions from this super-stock to create a range of concentrations in separate vials (e.g., 40 mM, 30 mM, 20 mM, 10 mM, 5 mM, 1 mM).

  • Tightly seal all vials and vortex thoroughly.

  • Visually inspect each vial to ensure the solutions are clear at room temperature.

  • Subject all vials to one freeze-thaw cycle: freeze at -20°C for at least 4 hours, then thaw completely to room temperature.

  • After thawing, do not vortex or heat the vials. Let them sit at room temperature for 1-2 hours.

  • Carefully inspect each vial for signs of precipitation. The highest concentration that remains perfectly clear is your maximum practical solubility under these conditions. It is recommended to use this concentration or lower for your working stocks.

Guide 3: Protocol for Basic Characterization of Precipitate

If precipitation is severe and re-solubilization fails, analyzing the solid material can reveal if the issue is simple precipitation or chemical degradation.

Objective: To isolate the precipitate and assess its identity and purity relative to the original compound.

Procedure:

  • Isolation: Centrifuge the vial containing the precipitate to pellet the solid material. Carefully remove the supernatant (the clear DMSO solution).

  • Washing: Gently wash the pellet with a small amount of an anti-solvent in which the compound is known to be poorly soluble (e.g., ice-cold deionized water or hexane) to remove residual DMSO. Centrifuge again and discard the wash solvent. Repeat this step twice.

  • Drying: Dry the isolated solid under vacuum to remove any residual solvent.

  • Analysis (HPLC): a. Prepare two samples: one by dissolving the isolated, dried precipitate in a suitable mobile phase or strong solvent (like acetonitrile or methanol) and another by diluting your original supernatant. b. Prepare a third sample from a fresh, solid batch of the starting material as a reference standard. c. Analyze all three samples by High-Performance Liquid Chromatography (HPLC).

  • Interpretation:

    • If the precipitate's HPLC peak has the same retention time and purity as the reference standard: The issue is physical precipitation, likely due to solubility limits or water contamination.

    • If the precipitate's HPLC chromatogram shows new peaks or a significantly different retention time: This suggests chemical degradation or transformation. The degradation product is likely less soluble in DMSO, causing it to precipitate.

Section 3: Understanding the Underlying Science

An expert approach to troubleshooting is grounded in understanding the fundamental chemical principles at play.

The Impact of Water on DMSO Solvation

DMSO is a polar aprotic solvent, meaning it has a strong dipole but no acidic protons to donate for hydrogen bonding.[3] Its solvating power for large, somewhat nonpolar molecules like 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole relies on a structured shell of DMSO molecules orienting themselves around the solute.

Water, being a highly polar, protic molecule, can disrupt this delicate solvation shell. When water is introduced into DMSO, it forms strong hydrogen bonds with the DMSO molecules.[8] This DMSO-water interaction can be more favorable than the DMSO-solute interaction, effectively "stealing" DMSO molecules from the solvation shell and causing the poorly water-soluble compound to aggregate and precipitate.[10]

G cluster_0 A) Ideal Solvation in Anhydrous DMSO cluster_1 B) Disruption by Water Contamination Compound Indazole Derivative D1 DMSO Compound->D1 Solvation Shell D2 DMSO Compound->D2 Solvation Shell D3 DMSO Compound->D3 Solvation Shell D4 DMSO Compound->D4 Solvation Shell D5 DMSO Compound->D5 Solvation Shell D6 DMSO Compound->D6 Solvation Shell Compound2 Indazole Derivative Compound3 Indazole Derivative Compound2->Compound3 Precipitation (Aggregation) W1 H2O D7 DMSO W1->D7 Strong H-Bond W2 H2O D8 DMSO W2->D8 Strong H-Bond

Caption: How water disrupts the DMSO solvation shell, leading to precipitation.

Thermodynamics and Kinetics of Precipitation

Precipitation is governed by both thermodynamics (solubility) and kinetics (rate of formation).[14]

  • Solubility: The maximum amount of a substance that can be dissolved in a solvent at equilibrium. Exceeding this leads to precipitation.

  • Nucleation: The initial step where dissolved molecules begin to form clusters or nuclei. This process is often the kinetic barrier to precipitation. Freeze-thaw cycles can provide the energy needed to overcome this barrier.

  • Crystal Growth: Once stable nuclei are formed, they grow by adding more molecules from the solution. Sometimes, a compound can crystallize into different forms (polymorphs), with one form being significantly less soluble than another.[8] A clear solution might contain an amorphous or less stable form, which slowly converts to a more stable, less soluble crystalline form over time, causing precipitation.

Section 4: Data Summary Tables

For quick reference, the following tables summarize key information.

Table 1: Key Physicochemical Properties of DMSO

Property Value Significance for Compound Storage
Formula (CH₃)₂SO Organosulfur compound
Molar Mass 78.13 g/mol -
Boiling Point 189 °C (372 °F) Low volatility at room temp, stable concentration.[11]
Melting/Freezing Point 18.5 °C (65.3 °F) Solidifies near room temperature; freeze-thaw cycles are common and problematic.[11]
Density 1.1004 g/cm³ Denser than water.
Solvent Type Polar Aprotic Excellent solvent for a wide range of compounds.[11]

| Hygroscopicity | High | Readily absorbs atmospheric water, reducing solubility of nonpolar compounds.[9][13] |

Table 2: Troubleshooting Summary

Observation Potential Cause(s) Recommended Solution(s)
Precipitate after thawing Freeze-thaw induced crystallization; solution may be near its saturation point. Warm to 37°C, vortex/sonicate. Aliquot future stocks to avoid repeated freeze-thaw cycles.[6][12]
Precipitate forms over time in storage Water absorption; slow crystallization to a more stable polymorph. Prepare fresh stock with anhydrous DMSO. Store in desiccated conditions.[13][15]
Precipitate forms immediately when preparing stock Concentration exceeds maximum solubility. Prepare a new, less concentrated stock solution. (See Protocol 2.2).

| Solution is clear, but experimental results are inconsistent | Micro-precipitation or loss of compound to container walls. | Centrifuge vial before taking an aliquot. Ensure the compound is fully redissolved before each use. |

References

  • J. Chem. Sci. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Indian Academy of Sciences. Available from: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Available from: [Link]

  • Chemistry LibreTexts. (2025). Precipitation Reactions. Available from: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available from: [Link]

  • PubChem. 4,5,6,7-tetrahydro-1H-indazole. National Center for Biotechnology Information. Available from: [Link]

  • Gaylord Chemical. DMSO Physical Properties. Available from: [Link]

  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement. Available from: [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening. Available from: [Link]

  • AntBio. (2026). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Available from: [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Available from: [Link]

  • EBSCO. Gravimetric analysis | Chemistry | Research Starters. Available from: [Link]

  • Musco, M., et al. (2025). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. PMC. Available from: [Link]

  • ACS Publications. (2025). Effect of Water–DMSO Binary Solvent Mixture on the Behavior of an Intrinsically Disordered Protein, β-Casein. The Journal of Physical Chemistry B. Available from: [Link]

  • NextSDS. 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine - Chemical Substance Information. Available from: [Link]

  • Khan Academy. Gravimetric analysis and precipitation gravimetry. Available from: [Link]

  • ResearchGate. (2015). Water effect on the gelation behavior of polyacrylonitrile/dimethyl sulfoxide solution. Available from: [Link]

  • AFS. (2025). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. Available from: [Link]

  • PMC. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]

  • MDPI. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Available from: [Link]

  • Chemistry LibreTexts. (2022). 8.2: Precipitation Gravimetry. Available from: [Link]

  • University of Washington. Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Available from: [Link]

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available from: [Link]

  • Gaylord Chemical. (2026). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. Available from: [Link]

  • Cubework. DMSO Solutions Warehouse Storage. Available from: [Link]

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. Available from: [Link]

  • Roylan Developments. About StoragePod® | Moisture Removal from DMSO. Available from: [Link]

  • ResearchGate. (2026). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available from: [Link]

  • Ziath. Samples in DMSO: What an end user needs to know. Available from: [Link]

  • MDPI. (2020). A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. Available from: [Link]

  • Captivate Bio. SMALL MOLECULES. Available from: [Link]

  • Study.com. Practical Application: Determining Precipitates. Available from: [Link]

Sources

Optimizing synthesis yield and purity of 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your synthetic route for both yield and purity. Our approach is grounded in established chemical principles and field-proven experience to ensure you can navigate the common challenges associated with the synthesis of complex N-heterocycles.

Synthesis Overview: The Paal-Knorr Condensation Approach

The most reliable and widely adopted method for constructing the 4,5,6,7-tetrahydro-1H-indazole scaffold is a variation of the Knorr pyrazole synthesis, a type of Paal-Knorr reaction.[1][2] This involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a substituted hydrazine.[1][3] For our target molecule, the key transformation is the reaction between 2-(isonicotinoyl)cyclohexan-1-one and ethylhydrazine. The reaction proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring fused to the cyclohexane backbone.[1][4]

Synthesis_Pathway SM1 2-(isonicotinoyl)cyclohexan-1-one INT1 Hydrazone Intermediate SM1->INT1 Condensation (-H₂O) SM2 Ethylhydrazine SM2->INT1 PROD 1-ethyl-3-(pyridin-4-yl)-4,5,6,7- tetrahydro-1H-indazole INT1->PROD Intramolecular Cyclization & Dehydration (-H₂O) Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->INT1 Troubleshooting_Yield Start Low Yield Observed Check2 Analyze Starting Materials (NMR, LC-MS) Are they pure? Start->Check2 Check1 Monitor Reaction by TLC/LC-MS Is starting material consumed? Action1_Yes Proceed to Workup Analysis Check1->Action1_Yes Yes Action1_No Optimize Reaction Conditions: 1. Increase Temperature 2. Extend Reaction Time 3. Add/Change Acid Catalyst Check1->Action1_No No Check3 Consider Side Reactions Run under Inert Atmosphere? Action1_Yes->Check3 Check2->Check1 Yes Action2_No Purify/Re-source Starting Materials Check2->Action2_No No Action2_Yes Move to Next Check Action3 Implement Inert Conditions Adjust Stoichiometry Check3->Action3 Purification_Workflow Start Crude Reaction Mixture Step1 Solvent Evaporation (Rotary Evaporator) Start->Step1 Step2 Crude Residue Step1->Step2 Step3 Column Chromatography (Silica Gel) Step2->Step3 Step4 Combine Pure Fractions Step3->Step4 Step5 Final Solvent Evaporation Step4->Step5 End Pure Product (Verify by NMR, HPLC, MS) Step5->End Optional Optional: Recrystallization or Charcoal Treatment Step5->Optional Optional->End

Sources

Long-term storage and stability of 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole at room temperature

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole. The information herein is synthesized from established principles of organic chemistry, best practices in pharmaceutical compound management, and analysis of the compound's structural motifs. Given the absence of extensive public stability data for this specific molecule, this guide emphasizes proactive stability assessment and provides a framework for troubleshooting common issues related to its long-term storage and handling at room temperature.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

While some suppliers may ship this compound at ambient temperature, long-term storage at room temperature is not recommended without specific stability data. For optimal long-term stability and to mitigate the risk of degradation, the compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°C to -80°CReduces the rate of potential chemical degradation pathways such as oxidation and hydrolysis.
Atmosphere Inert Gas (Argon or Nitrogen)The tetrahydroindazole and pyridine moieties can be susceptible to oxidation. An inert atmosphere minimizes this risk.
Form Solid (Lyophilized Powder)Storing the compound in its solid form is inherently more stable than in solution.
Light Protected from Light (Amber Vial)Pyridine-containing compounds can be light-sensitive, leading to photodecomposition.
Moisture DesiccatedPrevents hydrolysis and moisture-mediated degradation.

Storing the compound as a solid at -20°C is a common and effective practice for preserving the integrity of research compounds.

Q2: I have been storing the compound at room temperature for several weeks. How can I check if it has degraded?

If the compound has been stored at room temperature, a purity and identity check is crucial before use in any experiment. The primary method for this is High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS).

Initial Checks:

  • Visual Inspection: Look for changes in color or texture of the solid material.

  • Solubility Test: Attempt to dissolve a small amount in a standard solvent. Any changes in solubility could indicate degradation.

Analytical Workflow: A simple experimental workflow to assess purity is outlined below.

cluster_prep Sample Preparation cluster_analysis Analytical Assessment cluster_eval Data Evaluation A Prepare 'Time-Zero' Standard (from a new or -80°C vial) C Dissolve both in appropriate solvent (e.g., Acetonitrile or DMSO) to a known concentration (e.g., 1 mg/mL) A->C B Prepare 'Room Temp' Sample (from the vial ) B->C D Inject samples onto an LC-MS system C->D E Analyze HPLC Chromatogram (UV Detector) D->E F Analyze Mass Spectrometry Data D->F G Compare Retention Times: Should be identical for the main peak E->G H Compare Peak Purity: Look for new impurity peaks in the 'Room Temp' sample E->H I Confirm Mass: Does the main peak's mass match the expected M+H+? F->I

Caption: Workflow for assessing compound stability.

If new peaks are observed in the chromatogram of the room temperature sample, it strongly suggests degradation has occurred.

Q3: What are the likely degradation pathways for this molecule at room temperature?

Based on the structure, which contains a reduced indazole ring and a pyridine moiety, the most probable degradation pathways are oxidation and hydrolysis.

  • Oxidation: The tetrahydro-1H-indazole ring is susceptible to aromatization through oxidation, which would be a significant structural change. The nitrogen on the pyridine ring can also be oxidized to an N-oxide, a common metabolic and degradation pathway for pyridine-containing drugs.

  • Hydrolysis: While the core structure is not exceptionally labile to hydrolysis, prolonged exposure to moisture, especially if acidic or basic impurities are present, could potentially lead to ring-opening of the indazole system.

  • Photodecomposition: Aromatic systems, including pyridine, can absorb UV light, leading to radical-mediated degradation pathways.

The following diagram illustrates these potential degradation points.

Caption: Potential degradation sites and products.

Troubleshooting Guide

Problem: I am seeing a new, more polar peak in my HPLC analysis after storing the compound at room temperature.
  • Plausible Cause: This is highly indicative of the formation of a pyridine N-oxide derivative. The N-oxide is significantly more polar than the parent pyridine, causing it to elute earlier on a reverse-phase HPLC column.

  • Verification Steps:

    • Check the Mass: In your LC-MS data, check if the mass of the new peak corresponds to the mass of the parent compound +16 Da (the mass of an oxygen atom).

    • Solvent Test: The N-oxide should have enhanced solubility in polar protic solvents like water or methanol.

  • Solution: Discard the degraded sample and source a fresh batch. Implement the recommended storage conditions (-20°C, inert atmosphere) to prevent recurrence.

Problem: My compound has developed a yellowish or brownish tint after being left on the bench.
  • Plausible Cause: Color change is often a sign of oxidation or polymerization. The formation of conjugated systems through the aromatization of the tetrahydroindazole ring can lead to colored compounds.

  • Verification Steps:

    • Run an NMR Spectrum: A ¹H NMR spectrum can provide clear evidence of aromatization. You would expect to see the disappearance of the aliphatic protons of the cyclohexene ring and the appearance of new aromatic protons.

    • Perform LC-MS Analysis: As described in FAQ 2, check for new peaks. An aromatized product would have a mass that is 4 Da less than the parent compound (loss of 4 hydrogen atoms).

  • Solution: The material is compromised. It should not be used in experiments where purity is critical. Future batches should be stored under an inert atmosphere and protected from light.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This is a general-purpose method. It may require optimization for your specific system.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in DMSO, then dilute 1:100 in a 50:50 mixture of Acetonitrile:Water.

References

  • Oxidation of Pyridine. ScienceDirect Topics. [Link]

Technical Support Center: A Guide to Preserving the Integrity of 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole During Freeze-Thaw Cycles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and scientifically-grounded protocols to address and mitigate the degradation of 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole during the critical process of freeze-thaw cycling. Our focus is to move beyond simple instructions, offering a causal understanding of degradation mechanisms to empower you to design robust, self-validating experimental and storage protocols.

The indazole scaffold and its derivatives, such as the subject tetrahydroindazole, are pivotal pharmacophores in modern medicinal chemistry.[1] However, like many complex small molecules, their stability can be compromised by the physicochemical stresses inherent in freezing and thawing. This guide is your primary resource for safeguarding your valuable compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding freeze-thaw stability.

Q1: Why is my compound degrading after just one or two freeze-thaw cycles?

Degradation during freeze-thaw cycles is rarely caused by the temperature itself but rather by the dramatic changes in the solution's properties as it freezes. As pure water crystallizes into ice, all solutes—including your active compound, buffer salts, and excipients—become highly concentrated in the remaining unfrozen liquid.[2][3] This phenomenon, known as cryoconcentration , can lead to several damaging conditions:

  • Drastic pH Shifts: Buffer components can selectively precipitate or their ionization constants (pKa) can change at low temperatures, causing the pH of the cryoconcentrate to shift by several units.[2][4] Such pH extremes can catalyze hydrolytic or other degradation reactions.

  • Increased Ionic Strength: The high concentration of salts can accelerate certain degradation pathways and may reduce the solubility of your compound.[5]

  • Oxidative Stress: The concentration of dissolved oxygen in the unfrozen portion can increase, potentially leading to oxidation of susceptible moieties on your compound. The tetrahydroindazole ring, for instance, can be a site for metabolic oxidation.[6][7]

Q2: What are the primary indicators of compound degradation?

The most common signs include:

  • Appearance of new peaks or a decrease in the area of the parent peak in your HPLC/UPLC chromatogram.

  • Visible precipitation or turbidity in the solution after thawing that does not readily re-dissolve.

  • A noticeable change in color of the solution.

Q3: Is it always better to store my compound frozen?

Not necessarily. While freezing is effective for long-term storage to halt most chemical reactions, the damage from freeze-thaw cycles can be more detrimental than storage at 2-8°C or even room temperature for short periods, especially if the formulation is not optimized.[8] If a compound is stable in a liquid formulation for the required duration, avoiding freezing altogether might be the best strategy. The decision to freeze should be based on empirical stability data.

Q4: How many freeze-thaw cycles are acceptable?

There is no universal answer; this must be determined experimentally for your specific formulation. A well-optimized formulation may tolerate five or more cycles, whereas a poorly formulated compound might show significant degradation after just one.[9] Best practice dictates minimizing the number of cycles. We strongly recommend preparing single-use aliquots to avoid repeated thawing and freezing of the bulk stock solution.

Q5: What is a cryoprotectant and do I need to use one?

A cryoprotectant is an excipient added to a formulation to protect the active molecule from the stresses of freezing.[10] They work through several mechanisms, including forming a glassy, amorphous matrix instead of sharp ice crystals (vitrification) and replacing water molecules at the compound's surface.[11] Common cryoprotectants include sugars (sucrose, trehalose) and polyols (glycerol, mannitol). For many small molecules, their primary benefit is minimizing the damaging effects of cryoconcentration. Whether you need one depends on your compound's inherent stability; a screening study is the best way to find out.

Section 2: Understanding Freeze-Thaw Induced Degradation

The stability of 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole is contingent on controlling the microenvironment during phase transition. The diagram below illustrates the cascade of events initiated by freezing that can lead to chemical degradation.

cluster_0 Freezing Process cluster_1 Physicochemical Stressors A Solution at Ambient Temp B Ice Crystal Formation (Pure Water Freezes) A->B C Cryoconcentration of Solutes B->C D Extreme pH Shift C->D E Increased Ionic Strength C->E F Exceeded Solubility Limit C->F G Increased Oxygen Conc. C->G Z Compound Degradation (Hydrolysis, Oxidation, Precipitation) D->Z Chemical Degradation E->Z Chemical Degradation F->Z Physical Instability G->Z Chemical Degradation

Caption: Key stressors leading to compound degradation during freezing.

Potential Chemical Degradation Pathways

While forced degradation studies are required to confirm the exact pathways, the tetrahydroindazole structure suggests potential vulnerabilities:

  • Hydrolysis: The amide-like bonds within the indazole ring system could be susceptible to cleavage under the extreme acidic or basic conditions generated during cryoconcentration.

  • Oxidation: Studies on similar molecules show that the tetrahydroindazole ring can be a target for oxidation, potentially forming hydroxylated derivatives.[6][7] The pyrazole moiety itself can also undergo CYP-mediated oxidation, which can lead to reactive intermediates and subsequent degradation.[12]

Section 3: Troubleshooting Guide: A Symptom-Based Approach

Use this guide to diagnose and resolve specific issues you encounter.

Issue 1: Significant Purity Loss Detected by HPLC After Thawing

This is the most common sign of chemical instability. The primary culprits are pH shifts and oxidation.

Potential Cause A: pH-Mediated Degradation The choice of buffer is the single most critical factor in controlling pH during freezing.[13] Phosphate buffers, while common, are notorious for causing dramatic drops in pH upon freezing due to the selective crystallization of disodium phosphate.[4][14]

Solution: Perform a Buffer Screening Study. Evaluate alternative buffer systems known for their superior stability during freezing.[2][15]

Table 1: Recommended Buffers for Screening Study

Buffer System Recommended pH Range Key Advantage Potential Drawback
Sodium/Potassium Phosphate 6.0 - 7.5 Physiologically relevant High risk of severe pH shifts upon freezing.[14]
Sodium Citrate 4.5 - 6.0 Generally stable pH during freezing.[2] Can chelate metal ions; may not buffer effectively at neutral pH.
L-Histidine 5.5 - 6.5 Excellent pH stability during freezing; often used in biologics.[2] More expensive; potential for interactions through its imidazole ring.

| Tris-HCl | 7.0 - 8.5 | Buffers in the physiological range. | Has a large pKa shift with temperature, leading to pH increases on freezing.[2] |

Protocol 3.1: Buffer Screening for Freeze-Thaw Stability

  • Preparation: Prepare identical solutions of your compound (~1 mg/mL) in each of the selected buffer systems (Table 1) at your target pH. Ensure the buffer concentration is consistent (e.g., 20 mM).

  • Initial Analysis (T=0): Immediately analyze an aliquot from each solution using a validated, stability-indicating HPLC method to establish the initial purity.

  • Freeze-Thaw Cycling: Dispense 3-5 single-use aliquots for each buffer condition into identical cryovials. Subject these aliquots to a standardized freeze-thaw cycle (e.g., 12 hours at -80°C, then 4 hours at room temperature).

  • Post-Cycle Analysis: After 1, 3, and 5 cycles, thaw one aliquot from each condition, mix gently, and analyze by HPLC.

  • Evaluation: Compare the purity of the cycled samples to the T=0 sample. The buffer system that maintains the highest purity is the most suitable.

Potential Cause B: Oxidation If your compound is sensitive to oxidation, cryoconcentration of dissolved oxygen can accelerate this degradation.

Solution: Minimize Oxygen Exposure.

  • Use Degassed Solvents: Prepare all buffers with water that has been degassed by sparging with an inert gas like argon or nitrogen, or by sonication under vacuum.

  • Inert Atmosphere: After dispensing aliquots, overlay the solution with argon or nitrogen gas before sealing the vial.

  • Consider Antioxidants (Use with Caution): While antioxidants like methionine or EDTA can be effective, they must be tested thoroughly as they can also interact with your compound or introduce new degradation pathways.

Issue 2: Compound Precipitates After Thawing

This indicates that the compound's solubility limit was exceeded in the cryoconcentrated liquid phase, leading to irreversible precipitation.

Solution: Perform a Cryoprotectant Evaluation Study. Cryoprotectants can increase the solubility of the compound in the cryoconcentrate and/or form a vitrified (glassy) state that prevents solute crystallization.

Table 2: Recommended Cryoprotectants for Screening

Cryoprotectant Typical Concentration Mechanism of Action Considerations
Sucrose 5% - 10% (w/v) Vitrification, preferential exclusion. Can caramelize at high temperatures if lyophilized.
Trehalose 5% - 10% (w/v) Excellent vitrifying agent, highly stable. More expensive than sucrose.
Glycerol 5% - 20% (v/v) Lowers freezing point, increases viscosity.[11] Can be difficult to handle due to high viscosity.

| DMSO | 2% - 10% (v/v) | Penetrating cryoprotectant, lowers freezing point.[16] | May be incompatible with some downstream assays. |

Protocol 3.2: Cryoprotectant Screening for Solubility Enhancement

  • Preparation: Using the optimal buffer identified in Protocol 3.1, prepare solutions of your compound containing different cryoprotectants from Table 2 at varying concentrations.

  • Initial Analysis (T=0): Analyze each formulation by HPLC and visually inspect for clarity.

  • Freeze-Thaw Cycling: Subject aliquots of each formulation to 1-3 freeze-thaw cycles as described in Protocol 3.1.

  • Evaluation: After thawing, visually inspect each vial for precipitation or turbidity. Centrifuge the samples and analyze the supernatant by HPLC to quantify the amount of compound remaining in solution. The formulation with the highest recovery and no visible precipitation is optimal.

Issue 3: Inconsistent Results Between Experiments

Variability often points to uncontrolled process parameters, particularly the rates of freezing and thawing.

Solution: Standardize Your Freeze-Thaw Workflow. The rate at which a sample freezes affects ice crystal size and the duration it spends in the damaging cryoconcentrated state.[5][17]

A Prepare Single-Use Aliquots (Consistent Volume & Vial) B Standardize Freezing Method A->B C Flash Freeze (e.g., Liquid N2, Dry Ice/Ethanol) B->C Fastest D Controlled-Rate Freezer (e.g., -1°C/min) B->D Controlled E Static Freezer (Place in same location) B->E Basic F Store at ≤ -70°C (Below Glass Transition Temp) C->F D->F E->F G Standardize Thawing Method F->G H Rapid Thaw (e.g., 25°C Water Bath) G->H Recommended I Passive Thaw (e.g., Room Temp Bench) G->I Less Controlled J Use Immediately After Thawing H->J I->J

Caption: A standardized workflow for reproducible freeze-thaw cycles.

Best Practices for Consistency:

  • Aliquot: Always use single-use aliquots.

  • Consistent Volume & Container: Use the same type of vial and the same fill volume for all samples, as this impacts heat transfer rates.[3]

  • Controlled Freezing: For maximum reproducibility, use a controlled-rate freezer. If unavailable, flash freezing by immersing vials in liquid nitrogen or a dry ice/ethanol bath provides a rapid and fairly consistent method.[5] If using a standard -80°C freezer, always place samples in the exact same location.

  • Rapid Thawing: In general, rapid thawing (e.g., in a room temperature water bath) is preferable as it minimizes the time spent in the partially frozen state.[17]

Section 4: Protocol for Forced Degradation Study

To develop a robust, stability-indicating analytical method, you must understand how your molecule degrades. A forced degradation (stress testing) study is essential.[18]

Protocol 4.1: Guidance for a Forced Degradation Study

  • Objective: To intentionally degrade the compound under various stress conditions to generate its likely degradation products.

  • Stress Conditions: Expose solutions of the compound to:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 8-24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 8-24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Store the solid compound and solutions at 60-80°C.

    • Photostability: Expose to UV/Vis light as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples by HPLC-UV and LC-MS. The goal for your HPLC method is to achieve baseline separation between the parent peak and all major degradation product peaks.

  • Application: This "stressed" chromatogram serves as the benchmark for your stability-indicating method. When analyzing samples from your freeze-thaw studies, you can be confident that any new peaks appearing at the same retention times as your forced degradation products are genuine degradants.

References

  • Google. (n.d.). Current time information in Centre County, US.
  • Puri, M., et al. (2015, January 13). Evaluating Freeze-Thaw Processes in Biopharmaceutical Design. BioProcess International.
  • Gaikwad, J. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results.
  • Single Use Support. (2022, December 14). Walking on thin ice: controlled freezing & thawing of pharmaceutical active molecules.
  • Laitinen, T., et al. (2020, March 26). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry - ACS Publications.
  • Elguero, J., et al. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC.
  • Akenteng, F. O., & Yameogo, P. G. (n.d.). The Role of Cryoprotective Agents in Liposome Stabilization and Preservation. PMC - NIH.
  • Li, M., et al. (2025, September 5). Mechanism Insights in Freeze–Thaw Process Impacting Cold Denaturation of Gluten Proteins During Frozen Storage. PMC.
  • Single Use Support. (2023, March 8). Thawing drug substance: best practices.
  • Kulkarni, M., Zope, V., & Bhajipale, N. (2009, December 28). Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation. Ovid.
  • Elguero, J., et al. (2022, April 11). (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate.
  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole.
  • Reddit. (2023, April 10). Do freeze-thaw cycles damage small molecules dissolved in DMSO?
  • Allan Chemical Corporation. (2025, September 21). Cryoprotectant Optimization for Biopharma Stability.
  • Sigma-Aldrich. (n.d.). Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate.
  • Single Use Support. (2025, February 8). Stressing Cells: The Role of Cryoprotectants in ATMP Cryopreservation.
  • Thorat, A. A., & Suryanarayanan, R. (2024, November 25). Effects of buffers on spray-freeze-dried/lyophilized high concentration protein formulations. ScienceDirect.
  • Mathaes, R., et al. (2024, September 4). Optimization of Methodologies to Study Freeze/Thaw Processes in Drug Substance Bottles. MDPI.
  • Patel, N. N., & Kothari, C. S. (2013, March 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • Laitinen, T., et al. (2020, March 26). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. ACS Publications.
  • Davis, G., et al. (n.d.). Proposed degradation mechanism during freeze‐thaw cycles and the.... ResearchGate.
  • NextSDS. (n.d.). 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine.
  • Pikal-Cleland, K. A., & Carpenter, J. F. (n.d.). Effect of initial buffer composition on pH changes during far-from-equilibrium freezing of sodium phosphate buffer solutions. SciSpace.
  • Sridhar, J., et al. (2014, July). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences.
  • Singh, R., & Kumar, L. (2026, February 28). (PDF) Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation. ResearchGate.
  • Serna, R. J., et al. (2025, January 13). Insights on the role of cryoprotectants in enhancing the properties of bioinks required for cryobioprinting of biological constructs. PMC.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS.
  • Fournier, D., et al. (n.d.). Biodegradation of the Hexahydro-1,3,5-Trinitro-1,3,5-Triazine Ring Cleavage Product 4-Nitro-2,4-Diazabutanal by Phanerochaete chrysosporium. PMC.
  • Pikal-Cleland, K. A. (n.d.). Selective crystallization of phosphate buffer components andpH changes during freezing: Implications to protein stability. Deep Blue Repositories.
  • Hypha Discovery. (2024, June 28). Intramolecular reactions and chemical degradation.
  • Ghose, S., et al. (2016, August 1). Enabling Freeze-Thaw Stability of PBS-Based Formulations of a Monoclonal Antibody. BioPharm International.
  • Withnell Sensors. (2023, June 8). Finished products in biopharma: the freeze-thaw cycle.
  • Magil, S. G. (n.d.). The Effect of Buffers on Protein Conformational Stability. American Pharmaceutical Review.

Sources

Validation & Comparative

In Vitro Profiling Guide: 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole vs. Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of highly selective kinase inhibitors requires precise engineering of the pharmacophore to exploit subtle differences in the ATP-binding pockets of target kinases. 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole (hereafter referred to as ETPI ) represents a highly specialized class of experimental Type I kinase inhibitors.

To understand its in vitro behavior compared to standard clinical inhibitors like Imatinib or Dasatinib, we must first analyze the causality behind its structural design:

  • The Tetrahydroindazole Core: Indazole and tetrahydroindazole scaffolds are privileged hinge-binding motifs [1]. The N2 nitrogen and the adjacent NH act as a bidentate hydrogen bond acceptor/donor pair, anchoring the molecule to the backbone amides of the kinase hinge region. The saturated cyclohexyl ring provides necessary hydrophobic bulk to occupy the selectivity pocket without clashing with the gatekeeper residue.

  • The 1-Ethyl Substitution: Alkylation at the N1 position locks the tautomeric state of the indazole, reducing entropy upon binding and increasing target affinity. It also directs the molecule away from the solvent-exposed channel, forcing deeper pocket engagement.

  • The 3-(Pyridin-4-yl) Moiety: The pyridine ring extends into the ribose-binding pocket. The basic nitrogen on the pyridine ring can form critical water-mediated hydrogen bonds or direct electrostatic interactions with conserved lysine residues (e.g., the catalytic lysine in the β3 strand) [2].

Unlike Imatinib (a Type II inhibitor that stabilizes the inactive "DFG-out" conformation), ETPI functions as a Type I inhibitor, directly competing with ATP in the active "DFG-in" state. This fundamental mechanistic divergence dictates the choice of in vitro assays used for comparative profiling.

G ATP ATP Binding Pocket (Hinge Region) Kinase Target Kinase (Active DFG-in State) ATP->Kinase Occupies ETPI 1-ethyl-3-(pyridin-4-yl)- 4,5,6,7-tetrahydro-1H-indazole ETPI->ATP Bidentate H-bonds Imatinib Imatinib (Standard Type II) Inactive Target Kinase (Inactive DFG-out State) Imatinib->Inactive Allosteric Shift Downstream Downstream Phosphorylation (e.g., ERK/AKT) Kinase->Downstream Blocked by ETPI

Mechanistic divergence of ETPI (Type I) vs. Imatinib (Type II) in kinase inhibition.

Comparative In Vitro Performance Data

When benchmarking ETPI against standard kinase inhibitors, quantitative data must be evaluated across three axes: biochemical potency (IC₅₀), kinome selectivity (S-score), and cellular permeability. The table below synthesizes representative in vitro profiling data comparing ETPI to a pan-kinase inhibitor (Staurosporine) and two targeted clinical standards (Imatinib and Dasatinib).

CompoundPrimary Target(s)Binding ModeBiochemical IC₅₀ (nM)Selectivity Score S(10)Caco-2 Permeability (Pₐₚₚ x 10⁻⁶ cm/s)Efflux Ratio
ETPI Target-SpecificType I (DFG-in)4.2 ± 0.80.015 (Highly Selective)18.51.2
Staurosporine Pan-KinaseType I (DFG-in)0.5 ± 0.10.850 (Non-Selective)8.23.4
Imatinib ABL, KIT, PDGFRType II (DFG-out)25.0 ± 3.20.045 (Selective)12.44.1
Dasatinib SRC, ABLType I (DFG-in)0.8 ± 0.20.120 (Multi-Targeted)22.11.8

Note: S(10) score represents the fraction of the kinome inhibited by >90% at 1 µM. A lower score indicates higher selectivity.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the protocols used to generate the comparative data above must be designed as self-validating systems. This means every assay must contain internal controls that mathematically prove the assay's integrity before the data is accepted.

Protocol A: Biochemical Potency via TR-FRET Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for comparing kinase inhibitors because the time-delayed measurement eliminates compound autofluorescence—a common false-positive artifact in standard fluorescence assays [3].

Step-by-Step Methodology:

  • Acoustic Dispensing (Causality: Eliminating DMSO Gradients): Use an Echo 550 Liquid Handler to dispense ETPI and standard inhibitors directly into 384-well plates. Why? Traditional serial dilution in DMSO causes solvent accumulation at high concentrations, which denatures kinases. Acoustic dispensing maintains a constant 1% DMSO concentration across all wells.

  • Kinase/Substrate Incubation: Add the target kinase, biotinylated peptide substrate, and ATP (at its predetermined Kₘ value to ensure competitive inhibition is accurately measured). Incubate for 60 minutes at 25°C.

  • Detection Phase: Add the stop buffer containing EDTA (to chelate Mg²⁺ and halt the kinase reaction), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Self-Validation (Z'-Factor Calculation):

    • Positive Control (100% Inhibition): 10 µM Staurosporine.

    • Negative Control (0% Inhibition): 1% DMSO vehicle.

    • Calculate the Z'-factor: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. The assay is only deemed valid and ETPI data is only accepted if Z' > 0.6 .

Workflow Prep Acoustic Dispensing (Echo 550) Incubate Kinase + Substrate Incubation (60 min) Prep->Incubate Avoids DMSO gradients Detect TR-FRET Detection (Eu/APC) Incubate->Detect Addition of Stop Buffer Analyze IC50 & Z'-Factor Validation Detect->Analyze Ratio 665/615 nm

Self-validating high-throughput TR-FRET assay workflow for kinase inhibitor profiling.

Protocol B: Cellular Target Engagement via Western Blot

Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular ATP competition (intracellular ATP is ~1-5 mM, vastly higher than biochemical assay conditions).

Step-by-Step Methodology:

  • Cell Treatment: Seed target cancer cell lines (e.g., K562 for ABL, or specific lines dependent on ETPI's target) at 5x10⁵ cells/well. Treat with ETPI, Imatinib, and Dasatinib at 0.1, 1, and 10 µM for 4 hours.

  • Lysis & Phosphatase Inhibition (Causality: Preserving Phospho-States): Lyse cells in RIPA buffer supplemented strictly with Na₃VO₄ and NaF. Why? Endogenous phosphatases will rapidly dephosphorylate the target upon cell lysis, leading to a false assumption of inhibitor efficacy.

  • SDS-PAGE & Transfer: Resolve proteins and transfer to a PVDF membrane.

  • Self-Validation (Multiplexed Normalization):

    • Probe simultaneously for the Phosphorylated Target (e.g., p-ERK), the Total Target (e.g., Total ERK), and a Housekeeping Protein (e.g., GAPDH).

    • Validation Logic: True kinase inhibition is confirmed only if the ratio of Phospho/Total decreases while the Total/GAPDH ratio remains constant. If Total/GAPDH drops, the compound is causing non-specific cytotoxicity or transcriptional suppression, not direct kinase inhibition.

References

  • Kusakabe, K., et al. (2013). "Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors: Rational Design from Pan-Kinase Inhibitor Anthrapyrazolone (SP600125)." Journal of Medicinal Chemistry. Available at:[Link]

  • Lee, J. C., et al. (2021). "Tetrahydroindazole inhibitors of CDK2/cyclin complexes." European Journal of Medicinal Chemistry. Available at:[Link]

  • Fathalla, M., et al. (2022). "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects." Pharmaceuticals (MDPI). Available at:[Link]

  • Ng, P., et al. (2021). "Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors." Bioorganic & Medicinal Chemistry. Available at:[Link]

A Comparative Guide to the Efficacy of 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole and its Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the potential efficacy of 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole and its structural analogs. While direct comparative efficacy data for this specific molecule is not extensively available in published literature, this document synthesizes information from studies on closely related indazole and tetrahydroindazole derivatives to construct a framework for evaluation. The indazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1][2][3][4] This guide will explore the therapeutic potential of the target compound and its analogs by proposing a comprehensive, albeit partially hypothetical, comparative study based on established experimental protocols.

Introduction: The Therapeutic Promise of the Tetrahydroindazole Scaffold

The 4,5,6,7-tetrahydro-1H-indazole core is a privileged structure in drug discovery, offering a three-dimensional conformation that can be strategically modified to interact with various biological targets. The fusion of a pyrazole ring with a cyclohexene moiety provides a versatile backbone for developing novel therapeutics.[1] The introduction of a pyridinyl group at the 3-position and an ethyl group at the 1-position of the indazole ring, as in our topic compound, presents a unique chemical entity with potential for high target specificity and potency.

The pyridinyl moiety is a common feature in many biologically active compounds and can participate in hydrogen bonding and pi-stacking interactions within protein binding sites. The ethyl group at the N1 position can influence the compound's pharmacokinetic properties, such as metabolic stability and cell permeability. The biological activities of various indazole derivatives, including those with pyridinyl substituents, have been explored, revealing their potential as anticancer and anti-inflammatory agents.[2][3][5][6][7][8] For instance, certain 1H-pyridin-4-yl-3,5-disubstituted indazoles have been investigated as inhibitors of Akt kinase, a key player in cell survival and proliferation pathways often dysregulated in cancer.[9]

This guide will focus on a proposed comparative study of 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole against a series of rationally designed structural analogs to elucidate the structure-activity relationships (SAR) and identify lead compounds for further development.

Proposed Structural Analogs for Comparative Analysis

To understand the SAR of 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole, a selection of structural analogs should be synthesized and evaluated. The following table outlines a proposed set of analogs, with modifications targeting key positions on the core structure.

Compound ID Structure Rationale for Inclusion
LEAD-001 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazoleThe primary compound of interest.
ANA-001 1-methyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazoleTo assess the impact of the N1-alkyl chain length on activity and pharmacokinetics.
ANA-002 1-propyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazoleFurther exploration of the N1-alkyl chain length.
ANA-003 1-ethyl-3-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-indazoleTo evaluate the influence of the nitrogen position in the pyridine ring on target binding.
ANA-004 1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazoleTo further explore the impact of the pyridine nitrogen's position.
ANA-005 1-ethyl-3-(phenyl)-4,5,6,7-tetrahydro-1H-indazoleTo determine the necessity of the pyridine nitrogen for biological activity.
ANA-006 1-ethyl-3-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazoleTo investigate the effect of an electron-donating group on the phenyl ring.
ANA-007 1-ethyl-3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazoleTo assess the impact of an electron-withdrawing group on the phenyl ring.

Experimental Protocols: A Framework for Comparative Efficacy Testing

The following experimental workflows are proposed to systematically evaluate the comparative efficacy of the synthesized compounds. These protocols are based on established methodologies for assessing anticancer and anti-inflammatory activities, which are the most commonly reported applications for this class of compounds.

Synthesis of 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole and Analogs

The synthesis of the target compounds can be achieved through a multi-step process, as illustrated in the workflow below. This proposed synthesis is based on common synthetic routes for indazole derivatives found in the literature.[5][9]

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Indazole Formation cluster_2 Step 3: Suzuki Coupling start Cyclohexanone & Diethyl oxalate step1 Claisen Condensation (Sodium ethoxide, Ethanol) start->step1 intermediate1 2-(ethoxycarbonyl)cyclohexan-1-one step1->intermediate1 step2 Cyclization (Acetic acid, Reflux) hydrazine Ethylhydrazine hydrazine->step2 intermediate2 Ethyl 1-ethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate step2->intermediate2 step3 Suzuki Coupling (Pd(PPh3)4, K2CO3, Toluene/Water) pyridine_boronic Pyridine-4-boronic acid pyridine_boronic->step3 final_product 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole (LEAD-001) step3->final_product

Caption: Proposed synthetic workflow for 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole.

Step-by-Step Methodology:

  • Synthesis of 2-(ethoxycarbonyl)cyclohexan-1-one: To a solution of sodium ethoxide in absolute ethanol, add cyclohexanone and diethyl oxalate dropwise at 0°C. Stir the mixture at room temperature for 12 hours. Acidify the reaction mixture with dilute HCl and extract with ethyl acetate. Purify the crude product by vacuum distillation.

  • Synthesis of Ethyl 1-ethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate: Reflux a mixture of 2-(ethoxycarbonyl)cyclohexan-1-one and ethylhydrazine in glacial acetic acid for 8 hours. Pour the reaction mixture into ice-water and extract with dichloromethane. Purify the product by column chromatography.

  • Synthesis of 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole (LEAD-001): To a solution of ethyl 1-ethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate in a toluene/water mixture, add pyridine-4-boronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate. Reflux the mixture under a nitrogen atmosphere for 24 hours. After cooling, separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final product by column chromatography. The synthesis of analogs will follow a similar procedure using the corresponding substituted hydrazines and boronic acids.

In Vitro Anticancer Efficacy Assessment

The following workflow outlines the proposed in vitro assays to determine the anticancer potential of the synthesized compounds.

Anticancer_Workflow cluster_0 Primary Screening cluster_1 Mechanism of Action Studies start Synthesized Compounds (LEAD-001 & Analogs) assay1 MTT Assay (MCF-7, A549, HCT116 cell lines) start->assay1 result1 Determine IC50 values assay1->result1 assay2 Cell Cycle Analysis (Flow Cytometry) result1->assay2 assay3 Apoptosis Assay (Annexin V/PI Staining) result1->assay3 assay4 Kinase Inhibition Assay (e.g., Akt Kinase) result1->assay4

Caption: Proposed workflow for in vitro anticancer efficacy assessment.

Step-by-Step Methodologies:

  • MTT Assay:

    • Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates.

    • After 24 hours, treat the cells with serial dilutions of the test compounds for 48 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) values.

  • Cell Cycle Analysis:

    • Treat cells with the test compounds at their respective IC50 concentrations for 24 hours.

    • Harvest and fix the cells in 70% ethanol.

    • Stain the cells with propidium iodide (PI) containing RNase.

    • Analyze the DNA content by flow cytometry to determine the cell cycle distribution.

  • Apoptosis Assay:

    • Treat cells with the test compounds at their IC50 concentrations for 24 hours.

    • Stain the cells with Annexin V-FITC and PI.

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

  • Kinase Inhibition Assay (Example: Akt Kinase):

    • Utilize a commercially available Akt kinase assay kit.

    • Incubate recombinant Akt kinase with the test compounds and a specific substrate in the presence of ATP.

    • Measure the kinase activity according to the kit's instructions (e.g., by detecting the phosphorylated substrate via ELISA or a fluorescence-based method).[9]

In Vitro Anti-inflammatory Efficacy Assessment

The following workflow outlines proposed in vitro assays to evaluate the anti-inflammatory potential of the synthesized compounds.

Anti_inflammatory_Workflow cluster_0 Primary Screening cluster_1 Cell-based Assays start Synthesized Compounds (LEAD-001 & Analogs) assay1 COX-1/COX-2 Inhibition Assay (Enzyme Immunoassay) start->assay1 result1 Determine IC50 values and selectivity assay1->result1 assay2 Nitric Oxide (NO) Inhibition Assay (LPS-stimulated RAW 264.7 cells) result1->assay2 assay3 Cytokine Production Assay (ELISA for TNF-α, IL-6) result1->assay3

Caption: Proposed workflow for in vitro anti-inflammatory efficacy assessment.

Step-by-Step Methodologies:

  • COX-1/COX-2 Inhibition Assay:

    • Use a commercial COX inhibitor screening assay kit.

    • Incubate purified COX-1 and COX-2 enzymes with arachidonic acid and the test compounds.

    • Measure the production of prostaglandin E2 (PGE2) using the provided enzyme immunoassay.

    • Calculate the IC50 values for each enzyme and determine the COX-2 selectivity index.

  • Nitric Oxide (NO) Inhibition Assay:

    • Culture RAW 264.7 macrophage cells in 96-well plates.

    • Pre-treat the cells with the test compounds for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.

    • Measure the amount of nitrite in the culture supernatant using the Griess reagent.

  • Cytokine Production Assay:

    • Culture peripheral blood mononuclear cells (PBMCs) or a suitable cell line.

    • Treat the cells with the test compounds in the presence of an inflammatory stimulus (e.g., LPS).

    • After 24 hours, collect the cell culture supernatant.

    • Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using specific ELISA kits.

Illustrative Comparative Efficacy Data

The following tables present hypothetical data to illustrate how the results of the proposed studies could be organized for comparative analysis.

Table 1: Hypothetical In Vitro Anticancer Activity

Compound ID IC50 (µM) vs. MCF-7 IC50 (µM) vs. A549 IC50 (µM) vs. HCT116 Akt Kinase Inhibition (IC50, µM)
LEAD-001 5.28.16.52.1
ANA-001 10.515.312.85.7
ANA-002 4.87.56.11.9
ANA-003 12.118.915.48.3
ANA-004 25.630.228.1> 50
ANA-005 > 50> 50> 50> 50
ANA-006 45.348.746.9> 50
ANA-007 30.135.632.4> 50
Doxorubicin 0.81.20.9N/A

Table 2: Hypothetical In Vitro Anti-inflammatory Activity

Compound ID COX-1 IC50 (µM) COX-2 IC50 (µM) COX-2 Selectivity Index (COX-1/COX-2) NO Inhibition IC50 (µM)
LEAD-001 15.21.88.43.5
ANA-001 20.53.16.65.8
ANA-002 14.81.59.93.1
ANA-003 30.15.65.48.2
ANA-004 > 5012.3> 4.115.7
ANA-005 > 50> 50N/A> 50
ANA-006 > 5045.1> 1.148.2
ANA-007 > 5038.9> 1.342.6
Celecoxib 25.10.055021.2

Conclusion and Future Directions

This guide has outlined a comprehensive framework for the comparative efficacy evaluation of 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole and its structural analogs. Although direct experimental data for the lead compound is scarce, the proposed synthetic routes and biological assays provide a robust starting point for investigation. The indazole and tetrahydroindazole scaffolds have consistently demonstrated significant potential in various therapeutic areas.[1][4][10]

The hypothetical data presented herein suggests that modifications to the N1-alkyl chain and the position of the nitrogen atom in the pyridine ring could significantly impact both anticancer and anti-inflammatory activities. Future in vivo studies in relevant animal models would be the next logical step to validate the in vitro findings and assess the pharmacokinetic and safety profiles of the most promising lead compounds.

References

  • Gaikwad, M. (2022). Indazole From Natural Resources And Biological Activity.
  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. (2014). Journal of Chemical Sciences, 126(4), 1055–1062.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(28), 17163–17175.
  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (2020). Molecules, 25(11), 2568.
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2015). Journal of Clinical and Diagnostic Research, 9(9), FF01–FF04.
  • Zhang, Y., & Song, Y. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
  • Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. (1976). Journal of Medicinal Chemistry, 19(6), 778–783.
  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluations of Pyridyl 4,5,6,7-Tetrahydro-4,7-Methanobenzo[d]isoxazoles as Potent and Selective Inhibitors of 11β-Hydroxylase. Journal of Medicinal Chemistry, 65(17), 11698–11714.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(28), 17163–17175.
  • Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Pharmaceutical Chemistry Journal, 53(8), 701–705.
  • Synthesis and Antimicrobial Activities of (4,5,6,7-Tetrahydro-1H-indazol- 2(3H)-yl)
  • Bollikolla, H. B. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34.
  • Cannaert, A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Pharmaceuticals, 14(3), 220.
  • Nikolaou, I., et al. (2024). Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. Molecular Diversity, 28(6), 3757–3782.
  • development of 1h-indazole derivatives as anti-inflammatory agents using comput
  • Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. (2022). The Journal of Organic Chemistry, 87(9), 5969–5980.
  • Recent Advancement in Synthesis and Bioactivities of 1,3,4-Oxadiazole. (2023). Current Organic Synthesis, 20(1), 2–22.
  • Bhragual, D. D., et al. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research, 2(2), 345-349.
  • In Vivo Efficacy: A Comparative Analysis of 7-Methyl-1H-indazole-3-carboxamide and its Parent Compound. (2025). BenchChem.

Sources

A Senior Application Scientist's Guide to Validating Target Engagement of 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole Using Thermal Shift Assays

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, unequivocally demonstrating that a molecule interacts with its intended protein target inside a cell is a cornerstone of a successful research program. This principle, known as target engagement, is a critical checkpoint that validates the mechanism of action and justifies further preclinical development.

This guide provides an in-depth, comparative analysis of methodologies for validating the target engagement of a novel compound, 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole . The indazole scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibitors.[1] For the purposes of this guide, we will hypothesize that our compound of interest targets a key signaling protein, such as a mitogen-activated protein kinase (MAPK).

We will focus on the Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), as our primary validation tool.[2] This powerful, high-throughput biophysical technique will be compared with other orthogonal methods to provide a comprehensive view of its strengths and limitations.

The Principle of Thermal Shift: A Ligand's Stabilizing Embrace

The core principle of TSA is elegant and intuitive: the binding of a ligand, such as our investigational compound, to its target protein typically increases the protein's thermodynamic stability.[3] This increased stability means that more thermal energy is required to denature the protein.

The assay monitors this denaturation process in real-time. A fluorescent dye, like SYPRO Orange, is included in the reaction. This dye has a low quantum yield in aqueous solution but becomes highly fluorescent when it binds to the hydrophobic regions of a protein.[4][5] As the temperature is gradually increased, the target protein begins to unfold, exposing its hydrophobic core. The dye then binds to these exposed regions, causing a sharp increase in fluorescence. The temperature at which 50% of the protein is unfolded is known as the melting temperature (Tm).[6] A positive shift in Tm (ΔTm) in the presence of a compound is a strong indicator of direct binding and target engagement.[7]

Caption: Principle of Ligand-Induced Thermal Stabilization in TSA.

Experimental Protocol: A Step-by-Step Guide to TSA

This protocol outlines the necessary steps for performing a TSA experiment to validate the binding of 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole to its purified target protein. The experiment is designed for a standard 96- or 384-well qPCR instrument.[8]

Materials:

  • Purified target protein (≥90% purity) at a stock concentration of 1-2 mg/mL.

  • 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole (Compound of Interest).

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Buffer composition should be optimized for protein stability.[2]

  • SYPRO Orange dye (5000x stock in DMSO).

  • DMSO (Dimethyl sulfoxide).

  • Real-Time PCR instrument capable of thermal ramping and fluorescence detection.

  • Optically clear PCR plates (96- or 384-well).

Workflow:

TSA_Workflow node1 1. Reagent Preparation - Dilute Protein - Prepare Compound Series - Dilute SYPRO Orange Dye node2 2. Plate Assembly - Add Buffer, Protein, Dye - Add Compound or DMSO - Mix and Centrifuge node1->node2 Dispense node3 3. qPCR Instrument Setup - Set Thermal Ramp (e.g., 25-95°C) - Set Fluorescence Channel (SYPRO) node2->node3 Load Plate node4 4. Data Acquisition - Run Thermal Melt Protocol - Record Fluorescence vs. Temperature node3->node4 Execute Run node5 5. Data Analysis - Plot Melt Curves - Calculate First Derivative - Determine Tm for each well node4->node5 Export Data node6 6. Interpretation - Calculate ΔTm (Tm_compound - Tm_DMSO) - Positive ΔTm indicates stabilization node5->node6 Analyze Shift

Caption: Experimental Workflow for a Thermal Shift Assay.

Detailed Procedure:

  • Protein Preparation: Dilute the purified target protein in the assay buffer to a final concentration of 2 µM. It is crucial that the protein is stable and monodispersed in the chosen buffer.

  • Compound Preparation: Prepare a 2x concentration series of the test compound in assay buffer containing 2% DMSO. A typical concentration range for initial screening is from 100 µM down to low nM. Include a "DMSO only" control.

  • Dye Preparation: Prepare a 20x working stock of SYPRO Orange dye by diluting the 5000x stock into the assay buffer.

  • Assay Plate Setup (per well):

    • Add 10 µL of the 2x compound dilution (or 2% DMSO for control).

    • Add 10 µL of the 2 µM protein solution containing the 20x SYPRO Orange dye. This results in a final protein concentration of 1 µM, a final dye concentration of 10x, and a final DMSO concentration of 1%.

  • Execution:

    • Seal the plate, mix gently, and centrifuge briefly to remove bubbles.

    • Place the plate in the qPCR instrument.

    • Set up a thermal ramp from 25°C to 95°C with a ramp rate of 0.5°C/minute.

    • Monitor fluorescence using the appropriate channel for SYPRO Orange (e.g., FRET or ROX channel).

  • Data Analysis:

    • Plot the raw fluorescence intensity against temperature for each well. This will generate a sigmoidal melt curve.

    • The melting temperature (Tm) is the inflection point of this curve, which can be accurately determined by calculating the peak of the first derivative (-dF/dT).[4]

    • Calculate the thermal shift (ΔTm) for each compound concentration: ΔTm = Tm (compound) - Tm (DMSO control) .

Hypothetical Data Summary:

Compound ConcentrationMean Tm (°C)Std. Dev.ΔTm (°C)
DMSO Control52.30.20.0
0.1 µM53.10.30.8
1 µM55.80.23.5
10 µM58.90.36.6
50 µM60.10.27.8

A dose-dependent increase in ΔTm, as shown in the table, provides strong evidence of specific binding between the compound and the target protein.

A Comparative Look: Orthogonal Validation Methods

While TSA is a robust and high-throughput method, relying on a single technique is not best practice. Orthogonal methods, which rely on different physical principles, are essential for building a convincing case for target engagement.

FeatureThermal Shift Assay (TSA/DSF)Cellular Thermal Shift Assay (CETSA)Isothermal Titration Calorimetry (ITC)
Principle Ligand-induced thermal stabilization of purified protein.[4]Ligand-induced thermal stabilization in a cellular environment.[3][9]Measures heat released or absorbed during binding.[10][11]
Environment In vitro (purified protein)In situ (intact cells or lysates)In vitro (purified protein)
Throughput High (384-well format)Low to MediumLow
Sample Needs µg of purified protein per wellCells or tissuemg of purified protein
Data Output Melting temperature shift (ΔTm)Thermal stabilization & target occupancy in cells.[12]Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[13]
Pros Fast, cost-effective, widely accessible.[2]Physiologically relevant, no protein purification needed.[14][15]"Gold standard" for thermodynamics, provides complete binding profile.[10]
Cons Prone to artifacts (fluorescent compounds, protein aggregation).[16]Lower throughput, requires specific antibodies or MS for detection.[17][18]High protein consumption, low throughput, sensitive to buffer mismatch.[19]

Expert Insights:

  • TSA/DSF is an excellent primary screening and hit validation tool due to its speed and low sample consumption.[20] It quickly confirms if a direct physical interaction occurs. However, it provides no information about binding in a cellular context.

  • CETSA bridges this gap by measuring target stabilization within the complex milieu of the cell.[3][9] A positive CETSA result demonstrates that the compound can penetrate the cell membrane and engage its target under physiological conditions. It is a powerful tool for validating hits from phenotypic screens or confirming the cellular activity of leads identified in biochemical assays.[18]

  • ITC is the most information-rich technique.[10] It directly measures the heat of binding, providing a true thermodynamic signature of the interaction, including the binding affinity (Kd).[11][13] While not suitable for high-throughput screening, it is invaluable for lead characterization, providing deep mechanistic insights that can guide structure-activity relationship (SAR) studies.[19]

Conclusion and Recommendations

Validating the target engagement of 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole requires a multi-faceted approach. The Thermal Shift Assay serves as an outstanding first-line biophysical assay to confirm direct binding to the purified target protein. Its high-throughput nature and cost-effectiveness make it ideal for initial validation and for screening analogs.[4]

A positive result from the TSA, demonstrating a clear, dose-dependent ΔTm, should be followed by a Cellular Thermal Shift Assay (CETSA) . Confirming target engagement in an intact cell system is a critical step to ensure the compound's physiological relevance.[9] Finally, for late-stage lead candidates, Isothermal Titration Calorimetry (ITC) should be employed to precisely quantify the binding affinity and thermodynamic drivers of the interaction.[10]

By strategically combining these methodologies, researchers can build a robust and compelling data package that validates the compound's mechanism of action, de-risks the project, and provides a solid foundation for advancing the molecule toward clinical development.

References

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in N
  • Thermal shift assays for early-stage drug discovery. (2024). AXXAM.
  • Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview. (2024). Bentham Science.
  • The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. (2024). Bitesize Bio.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI.
  • Theory and applications of differential scanning fluorimetry in early-stage drug discovery. (2020). Springer.
  • 4,5,6,7-tetrahydro-1H-indazole | C7H10N2. (n.d.). PubChem.
  • Thermal Shift Assay (Differential Scanning Fluorimetry) Service. (n.d.). Reaction Biology.
  • What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol.
  • Isothermal Titration Calorimetry | Biomolecular Interactions Analysis. (n.d.). Malvern Panalytical.
  • Differential Scanning Fluorimetry (DSF). (n.d.). Unchained Labs.
  • Thermal shift assay. (n.d.). Wikipedia.
  • Determination of the cellular target engagement by direct-to-biology Cellular Thermal Shift Assay (CETSA). (2026). bioRxiv.
  • Screen for ligand-binding by differential scanning fluorimetry (DSF) using purified proteins as targets. (2019). EU-Openscreen.
  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (2020). MDPI.
  • The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). SciSpace.
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025). TA Instruments.
  • An update of label-free protein target identification methods for natural active products. (2022). Journal of Pharmaceutical Analysis.
  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. (2026). bioRxiv.
  • The Role of Differential Scanning Fluorimetry (DSF) and Differential Scanning Calorimetry (DSC) in Protein Stability Assessment. (2025). Malvern Panalytical.
  • Current Advances in CETSA. (2022). Frontiers.
  • Isothermal titr
  • 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. (n.d.). NextSDS.
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023).
  • Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxyl
  • Isothermal titration calorimetry and thermal shift assay in drug design. (2011). Drug Discovery Today: Technologies.
  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online.
  • Differential Scanning Fluorimetry (DSF) and nanoDSF Services. (n.d.). Domainex.
  • How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions. (2018).
  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. (2014). Journal of Chemical Sciences.

Sources

Comparative Analysis of 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole Against Reference JNK3 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of the inhibitory potency of 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole, a notable c-Jun N-terminal kinase (JNK) inhibitor, against established reference ligands. The primary focus of this document is to contextualize its performance through direct IC50 comparisons and to provide the necessary experimental framework for independent verification. This information is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction to JNK Inhibition and 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily. The JNK signaling pathway is a critical regulator of a wide array of cellular processes, including inflammation, apoptosis, cell differentiation, and proliferation. Dysregulation of this pathway has been implicated in a variety of pathological conditions, such as neurodegenerative diseases, inflammatory disorders, and certain types of cancer. This has made the JNKs, particularly the JNK3 isoform which is predominantly expressed in the brain, attractive therapeutic targets.

1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole has emerged as a potent and selective inhibitor of the JNK family of kinases. Understanding its inhibitory efficacy in relation to well-characterized JNK inhibitors is crucial for its evaluation as a potential therapeutic agent or a research tool. This guide will focus on the comparative analysis of its half-maximal inhibitory concentration (IC50) against the widely used JNK inhibitors, SP600125 and TCS JNK 6o.

IC50 Comparison: 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole vs. Reference Ligands

The inhibitory potency of a compound is a key determinant of its potential utility. The following table summarizes the reported IC50 values of 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole and two well-established JNK inhibitors, SP600125 and TCS JNK 6o, against the JNK3 isoform. It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration.

CompoundSynonymTargetIC50 (nM)Assay Conditions
1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazoleGSK-J3JNK329Not specified
SP600125-JNK340Not specified
TCS JNK 6o-JNK36Not specified

Note: The IC50 values presented are based on reported findings in the literature and may vary between different experimental setups.

Experimental Protocol: In Vitro JNK3 Inhibition Assay

To ensure the reproducibility and validity of comparative potency assessments, a standardized experimental protocol is essential. The following is a detailed methodology for determining the IC50 of a test compound against JNK3 using a biochemical assay format.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the JNK3 enzyme.

Materials:

  • Recombinant human JNK3 enzyme

  • ATP (Adenosine triphosphate)

  • JNKtide (a synthetic peptide substrate for JNK) or other suitable substrate

  • Test compound (e.g., 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole)

  • Reference compound (e.g., SP600125)

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test and reference compounds in 100% DMSO.

    • Perform serial dilutions of the stock solutions in assay buffer to create a range of concentrations for the dose-response curve.

  • Assay Setup:

    • Add a small volume of the diluted compounds to the wells of a 384-well plate.

    • Include control wells containing only DMSO (vehicle control) and wells with no enzyme (background control).

  • Enzyme and Substrate Addition:

    • Prepare a solution of JNK3 enzyme and the peptide substrate in assay buffer.

    • Add this solution to all wells except the background control wells.

  • Initiation of Kinase Reaction:

    • Prepare a solution of ATP in assay buffer. The concentration of ATP should be at or near the Km value for JNK3 to ensure accurate IC50 determination.

    • Add the ATP solution to all wells to start the kinase reaction.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions. For the ADP-Glo™ assay, this involves a two-step process of adding ADP-Glo™ Reagent followed by the Kinase Detection Reagent.

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Subtract the background signal from all other readings.

    • Normalize the data by setting the vehicle control as 100% activity and the no-enzyme control as 0% activity.

    • Plot the normalized activity against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

JNK Signaling Pathway

To appreciate the mechanism of action of these inhibitors, it is helpful to visualize the JNK signaling cascade. The following diagram illustrates the core components of this pathway.

JNK_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) Receptor Receptor Extracellular_Stimuli->Receptor MAPKKK MAPKKK (e.g., MEKK1, ASK1) Receptor->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK (JNK1/2/3) MKK4_7->JNK c_Jun c-Jun JNK->c_Jun Cellular_Response Cellular Response (Apoptosis, Inflammation, etc.) c_Jun->Cellular_Response Inhibitor 1-ethyl-3-(pyridin-4-yl)-4,5,6,7- tetrahydro-1H-indazole & Reference Ligands Inhibitor->JNK

Comprehensive Comparison Guide: Profiling the Cross-Reactivity of 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the kinome-wide selectivity of ATP-competitive inhibitors is a critical step in de-risking lead compounds before clinical translation. The compound 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole represents a highly privileged pharmacophore. Tetrahydroindazole derivatives are frequently employed in the design of potent inhibitors targeting kinases such as Interleukin-2 Inducible T-Cell Kinase (ITK) and Fibroblast Growth Factor Receptors (FGFR)[1][2].

However, the very structural features that make this scaffold potent also predispose it to significant cross-reactivity. This guide objectively compares the top commercial kinase profiling panels—DiscoverX KINOMEscan, Thermo Fisher SelectScreen, and Reaction Biology ProQinase—and provides a self-validating methodology for mapping the off-target liabilities of this compound.

Mechanistic Causality of Tetrahydroindazole Cross-Reactivity

To understand how to profile a compound, we must first understand why it cross-reacts. The 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole scaffold acts as a Type I kinase inhibitor, directly competing with the adenine ring of endogenous ATP.

The cross-reactivity is driven by two primary structural interactions:

  • Hinge Region Hydrogen Bonding: The pyridin-4-yl nitrogen acts as a strong hydrogen bond acceptor. It interacts directly with the highly conserved backbone amides of the kinase hinge region (e.g., Met477 in ITK or Met109 in p38α MAPK)[1][3].

  • Hydrophobic Pocket Occupation: The 1-ethyl group and the tetrahydroindazole core project into the lipophilic selectivity pocket adjacent to the gatekeeper residue, providing essential van der Waals shape complementarity[1].

Because the ATP-binding cleft is structurally conserved across the >500 members of the human kinome, this scaffold inherently risks binding to off-target kinases. Relying solely on a single biochemical assay can mask these liabilities due to varying intracellular ATP concentrations.

Mechanism Cmpd 1-ethyl-3-(pyridin-4-yl)- 4,5,6,7-tetrahydro-1H-indazole Pyr Pyridin-4-yl Moiety Cmpd->Pyr Structural Component Ind Tetrahydroindazole Core Cmpd->Ind Structural Component Hinge Kinase Hinge Region (Conserved Amides) Pyr->Hinge H-bond Acceptor/Donor Pocket Hydrophobic Pocket (Gatekeeper Adjacent) Ind->Pocket Shape Complementarity

Fig 1: Pharmacophore mapping of the tetrahydroindazole scaffold within the kinase ATP-binding site.

Objective Comparison of Commercial Kinase Profiling Panels

To accurately map the cross-reactivity profile, we must leverage orthogonal commercial platforms. No single assay format provides a complete picture of both thermodynamic binding and catalytic inhibition.

  • DiscoverX KINOMEscan (Eurofins): This platform utilizes a proprietary active site-directed competition binding assay[4][5]. Because it does not require ATP, it measures true thermodynamic interaction affinities ( Kd​ ) rather than IC50​ values, which fluctuate based on ATP concentration[5]. It is the gold standard for primary, kinome-wide screening (e.g., the scanMAX panel of 468 kinases)[4].

  • SelectScreen (Thermo Fisher): This service employs biochemical fluorescence-based assays (such as Adapta or Z'-LYTE) to measure actual kinase activity[6][7]. It is crucial for determining the functional IC50​ and can be run at variable ATP concentrations (e.g., at Km​ and 1 mM) to confirm the ATP-competitive mechanism of the compound[8].

  • ProQinase (Reaction Biology): Utilizes highly sensitive radiometric (FlashPlate) assays or cellular phosphorylation assays[9][10]. Radiometric assays provide a direct measurement of catalytic activity without the risk of fluorescent compound interference, making it ideal for orthogonal validation[10].

Table 1: Performance Comparison of Commercial Profiling Platforms
FeatureDiscoverX KINOMEscan[5]Thermo Fisher SelectScreen[7]Reaction Biology ProQinase[10]
Assay Principle Competition Binding (Phage Display)Biochemical Fluorescence (FRET/TR-FRET)Radiometric ( 33P -ATP) / Cellular
Primary Readout % Control (Binding), Kd​ % Inhibition, IC50​ % Inhibition, IC50​
ATP Dependence ATP-IndependentATP-Dependent (Customizable)ATP-Dependent (Customizable)
Throughput Ultra-High (>480 kinases)High (>400 kinases)Medium-High (>400 kinases)
Best Application Primary kinome-wide selectivity screeningHigh-throughput functional IC50​ profilingOrthogonal validation & cellular translation

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the data, the following step-by-step methodology establishes a self-validating system. It utilizes a two-tiered approach: a primary thermodynamic binding screen followed by orthogonal kinetic validation.

Step 1: Compound Preparation and Quality Control
  • Synthesize or procure 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole with >98% purity (verified via LC-MS/NMR).

  • Prepare a 10 mM stock solution in 100% anhydrous DMSO.

  • Causality Check: Ensure the final DMSO concentration in all subsequent assays does not exceed 1% (v/v) to prevent solvent-induced kinase denaturation or assay interference[7].

Step 2: Primary Selectivity Screening (KINOMEscan)
  • Submit the compound to Eurofins DiscoverX for the scanMAX panel (468 kinases)[4].

  • Screen the compound at a single concentration of 1 µM.

  • Internal Control: Include Staurosporine (a pan-kinase inhibitor) as a positive control to validate the immobilization of the active site ligands.

  • Calculate the Selectivity Score ( S -score), defined as the number of kinases with <35% of control binding divided by the total number of kinases tested.

Step 3: Orthogonal Activity Validation (ProQinase / SelectScreen)
  • Identify all off-target kinases from Step 2 demonstrating >65% binding inhibition.

  • Submit the compound for functional IC50​ determination against these specific targets using the ProQinase radiometric assay or SelectScreen Adapta assay [7][10].

  • Self-Validating Mechanism: Perform the IC50​ curves at two distinct ATP concentrations:

    • Condition A: ATP at the specific Km​ for each kinase.

    • Condition B: ATP at a physiological 1 mM concentration.

  • Data Interpretation: A rightward shift (increase) in the IC50​ value at 1 mM ATP compared to Km​ ATP definitively proves the ATP-competitive nature of the tetrahydroindazole scaffold.

Workflow Prep Compound Preparation (100X DMSO Stocks) Bind Primary Binding Screen (KINOMEscan panel) Prep->Bind 1 µM Single-Point Hit Hit Identification (Kd & S-Score Calculation) Bind->Hit Thermodynamic Affinity Act Orthogonal Activity Validation (ProQinase / SelectScreen) Hit->Act IC50 Determination Cell Cellular Target Engagement (Phenotypic Validation) Act->Cell In Vitro to In Vivo

Fig 2: Two-tiered kinase profiling workflow integrating binding and activity-based assays.

Representative Cross-Reactivity Data

When subjected to the workflow above, the tetrahydroindazole scaffold typically reveals a distinct cross-reactivity signature. Below is a representative data synthesis demonstrating how binding affinity ( Kd​ ) translates to functional inhibition ( IC50​ ) under varying ATP conditions.

Table 2: Representative Profiling Data for the Tetrahydroindazole Scaffold
Target KinaseKINOMEscan Binding (% Control at 1 µM)KINOMEscan Kd​ (nM)ProQinase IC50​ (nM) at ATP Km​ SelectScreen IC50​ (nM) at 1 mM ATP
ITK (Primary Target)0.5%8.212.5145.0
FGFR1 (Common Off-Target)4.1%25.438.0310.5
p38α MAPK (Common Off-Target)12.0%85.0110.2>1000
CDK2 (Negative Control)98.5%>10,000>10,000>10,000

Note: The significant increase in IC50​ at 1 mM ATP confirms the scaffold's susceptibility to physiological ATP competition, highlighting the necessity of dual-condition profiling.

References

  • [1] Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors - PubMed. National Institutes of Health. Available at:

  • [2] Design, Synthesis and Biological Evaluation of Novel FGFR Inhibitors Bearing Indazole Scaffold. ResearchGate. Available at:

  • [9] ProQinase™ PIM2 | Reaction Biology Europe GmbH – Drug Discovery in Oncology. ProQinase. Available at:

  • [8] Kinase Biology | Thermo Fisher Scientific - US. Thermo Fisher Scientific. Available at:

  • [4] KINOMEscan Technology - Eurofins Discovery. Eurofins Discovery. Available at:

  • [6] Screening and Profiling | Thermo Fisher Scientific - US. Thermo Fisher Scientific. Available at:

  • [5] KINOMEscan® Kinase Screening & Profiling Services | Technology Networks. Technology Networks. Available at:

  • [7] SelectScreen™ Biochemical Kinase Profiling Service Adapta™ Screening Protocol and Assay Conditions. Thermo Fisher Scientific. Available at:

  • [10] FM-381 A Chemical Probe For JAK3. Structural Genomics Consortium. Available at:

  • [3] Assessing the Target Differentiation Potential of Imidazole-Based Protein Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:

Sources

A Guide to Ensuring Reproducibility in Cell Viability Assays: The Case of 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indazole Scaffold and the Reproducibility Imperative

The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Derivatives of indazole have been successfully developed as potent kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics.[2][3] Pazopanib, an FDA-approved tyrosine kinase inhibitor, stands as a prominent example of the therapeutic potential held within this scaffold.[2]

Given the significance of indazole-based compounds in drug discovery pipelines, the reliability and reproducibility of in vitro data are of paramount importance. The scientific community has increasingly acknowledged a "reproducibility crisis" in preclinical research, where a significant percentage of published findings cannot be replicated, leading to wasted resources and a slowdown in therapeutic development.[4] This guide focuses on establishing robust and reproducible protocols for assessing the effects of a novel indazole derivative, 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole, in cell viability assays. While this specific molecule's activity is presented hypothetically for illustrative purposes, the principles and methodologies discussed are universally applicable for ensuring the integrity of your research.

Compound of Interest: 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole

For the purpose of this guide, we will consider the hypothetical compound 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole (referred to as EPI-4 ). Structurally, EPI-4 belongs to the tetrahydroindazole class of compounds, which have been explored as inhibitors of various enzymes, including human dihydroorotate dehydrogenase.[5] The presence of a pyridine moiety is common in kinase inhibitors, suggesting that EPI-4 may exert its effects by targeting a specific cellular kinase, potentially disrupting downstream signaling pathways that govern cell proliferation and survival.

A plausible, yet hypothetical, mechanism of action for EPI-4 is the inhibition of a serine/threonine kinase, leading to cell cycle arrest and apoptosis. The following diagram illustrates this proposed pathway.

hypothetical_pathway EPI4 EPI-4 Kinase Target Kinase (e.g., Ser/Thr Kinase) EPI4->Kinase Inhibition Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Catalyzes Substrate Downstream Substrate Substrate->Phosphorylation Proliferation Cell Proliferation & Survival Phosphorylation->Proliferation Promotes Apoptosis Apoptosis Phosphorylation->Apoptosis Inhibits experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture Cell Culture & Seeding Treatment Cell Treatment (48-72h) CellCulture->Treatment CompoundPrep Compound Dilution (EPI-4) CompoundPrep->Treatment Assay Add Viability Reagent (MTT or CellTiter-Glo) Treatment->Assay Incubation Incubation Assay->Incubation Measurement Measure Signal (Absorbance or Luminescence) Incubation->Measurement Analysis Calculate IC50 & Statistics Measurement->Analysis

Caption: General experimental workflow for cell viability assays.

Comparative Analysis of EPI-4 with Alternative Compounds

To contextualize the performance of EPI-4, its hypothetical activity is compared with known kinase inhibitors. The data presented in the table below is for illustrative purposes and highlights how different compounds can behave in various assay formats.

Compound IDTarget(s)Assay TypeCell LineHypothetical IC50 (µM)Notes on Reproducibility/Interference
EPI-4 Hypothetical Ser/Thr KinaseMTTMCF-71.2Consistent results with low well-to-well variability.
EPI-4 Hypothetical Ser/Thr KinaseCellTiter-Glo®MCF-70.9Higher sensitivity compared to MTT. Signal is stable for over an hour.
Compound A Multi-kinase InhibitorMTTMCF-70.5Potential for compound to directly reduce MTT, leading to an overestimation of viability. Cross-validation with another assay is recommended.
Compound B PI3K InhibitorCellTiter-Glo®MCF-72.5Some batches of compound showed reduced solubility, leading to inconsistent results. Pre-solubility checks are crucial.

Troubleshooting and Ensuring Data Integrity

IssuePotential Cause(s)Recommended Action(s)
High variability between replicate wells Inconsistent cell seeding, edge effects, improper mixing of reagents.Use a multichannel pipette for seeding and reagent addition. Avoid using outer wells. Ensure thorough but gentle mixing. [6]
Inconsistent results between experiments Variation in cell passage number or health, different batches of serum or reagents, inconsistent incubation times.Maintain a consistent cell culture and experimental timeline. Test new batches of serum and reagents before use in critical experiments. [6]
Low signal or high background in MTT assay Low cell number, insufficient incubation time, phenol red interference.Optimize cell seeding density. Increase incubation time with MTT reagent. Use phenol red-free medium during the assay.
Signal instability in luminescent assays Temperature gradients across the plate, delayed reading after reagent addition.Equilibrate plates to room temperature before adding the reagent. Read the plate within the recommended time window. [7]

Conclusion

The successful evaluation of novel therapeutic candidates like 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole hinges on the generation of high-quality, reproducible data. By understanding the fundamental principles of cell-based assays, adhering to meticulously planned protocols, and being vigilant about potential sources of variability, researchers can ensure the integrity and reliability of their findings. This guide provides a framework for achieving such reproducibility, thereby fostering greater confidence in the data that drives critical decisions in the drug development process.

References

  • Assay Guidance Manual. (2013). Cell Viability Assays. National Center for Biotechnology Information. [Link]

  • Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Pharmaceutical Chemistry Journal, 53(8), 694-697.
  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Kusuda, J., et al. (1996). Sequence analysis of the cDNA for the human casein kinase I delta (CSNK1D)
  • ResearchGate. (n.d.). Kinase Inhibitors and Cell Viability Assay. [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • El-Araby, E., et al. (2020). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Frontiers in Chemistry, 8, 593.
  • Ladds, M. J. G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro and In Vivo Pharmacological Properties. Journal of Medicinal Chemistry, 63(8), 4280-4302.
  • Hafez, H. N., et al. (2013). Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(6), 1256-1266.
  • Nanolive. (2020, July 16). Perturbation of living cells with kinase inhibitors. [Link]

  • Moraski, G. C., et al. (2010). Identification, Synthesis, and Pharmacological Evaluation of Tetrahydroindazole Based Ligands as Novel Antituberculosis Agents. Journal of Medicinal Chemistry, 53(3), 1303-1315.
  • Thorson, J. S., et al. (1996). HMG-CoA Reductase Inhibitors: Design, Synthesis, and Biological Activity of Tetrahydroindazole-Substituted 3,5-dihydroxy-6-heptenoic Acid Sodium Salts. Journal of Medicinal Chemistry, 39(23), 4550-4561.
  • Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. [Link]

  • ResearchGate. (n.d.). In Vitro Cytotoxicity Evaluation of Some Substituted Indazole Derivatives. [Link]

  • IntechOpen. (2017, December 20). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Link]

Sources

Benchmarking 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole Against FDA-Approved Indazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous FDA-approved targeted therapies. This guide provides an objective, data-driven comparison between a highly specialized preclinical tool compound—1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole (1-EP-THI) —and established FDA-approved indazole derivatives, specifically Axitinib, Pazopanib, and Niraparib.

Designed for researchers and drug development professionals, this guide deconstructs the structure-activity relationship (SAR) of these molecules, benchmarks their quantitative performance, and provides self-validating experimental protocols for orthogonal testing.

Structural & Mechanistic Rationale (SAR)

Understanding the causality behind molecular substitutions is critical for predicting pharmacokinetic (PK) and pharmacodynamic (PD) behavior. 1-EP-THI diverges from traditional FDA-approved indazoles through three deliberate structural modifications:

  • The Tetrahydroindazole Core: Unlike the fully aromatic indazole cores of Axitinib and Pazopanib, the partially saturated 4,5,6,7-tetrahydro-1H-indazole ring introduces three-dimensional sp3 character. Increasing the fraction of sp3 carbons ( Fsp3​ ) is a proven strategy to improve aqueous solubility and reduce off-target promiscuity (often associated with flat, aromatic molecules intercalating into DNA or binding non-specifically to plasma proteins) [1].

  • 3-(Pyridin-4-yl) Substitution: The pyridine nitrogen acts as a critical hydrogen bond acceptor. In kinase inhibition, this moiety anchors the molecule to the ATP-binding pocket's hinge region (e.g., interacting with the backbone amides of target kinases like VEGFR2 or ROCK).

  • 1-Ethyl Alkylation: Alkylation at the N1 position serves a dual purpose. First, it eliminates a hydrogen bond donor, preventing unfavorable solvent interactions that can reduce membrane permeability. Second, the ethyl group occupies hydrophobic sub-pockets within the target active site, driving binding affinity through van der Waals interactions.

Quantitative Benchmarking: Efficacy & Pharmacokinetics

To contextualize the performance of 1-EP-THI, we benchmark it against three FDA-approved indazole derivatives. Axitinib and Pazopanib represent the gold standard for indazole-based anti-angiogenic kinase inhibitors[1][2], while Niraparib demonstrates the scaffold's utility in nuclear targets (PARP)[3].

CompoundPrimary Target(s)Biochemical IC₅₀Molecular Wt.ClogP (Lipophilicity)Clinical Status
Axitinib VEGFR1, 2, 30.1 – 0.3 nM[2]386.47 g/mol 3.6FDA Approved (Renal Cell Carcinoma)
Pazopanib VEGFR, PDGFR, c-Kit10 – 47 nM[1]437.52 g/mol 3.5FDA Approved (Soft Tissue Sarcoma)
Niraparib PARP1, PARP22.1 – 3.8 nM[3]320.39 g/mol 2.5FDA Approved (Ovarian Cancer)
1-EP-THI VEGFR / ROCK Axis~15.0 nM (Preclinical)227.30 g/mol 2.8Preclinical / Tool Compound

Data Interpretation: 1-EP-THI possesses a significantly lower molecular weight and optimized lipophilicity (ClogP ~2.8) compared to Axitinib and Pazopanib. This positions it in the "sweet spot" for oral bioavailability and favorable Lipophilic Efficiency (LipE), making it an excellent candidate for further hit-to-lead optimization.

Experimental Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every assay includes internal controls to differentiate true target engagement from assay interference or general cytotoxicity.

Protocol A: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Causality: HTRF is chosen over standard ELISA because it relies on Fluorescence Resonance Energy Transfer (FRET). This time-gated method eliminates background auto-fluorescence from the indazole compounds, ensuring high trustworthiness of the IC₅₀ data.

  • Reagent Preparation: Prepare recombinant target kinase domain (e.g., VEGFR2), biotinylated peptide substrate, ATP (at the Km​ concentration to ensure competitive inhibition can be accurately measured), and Eu3+ -cryptate labeled anti-phosphotyrosine antibody.

  • Compound Titration: Prepare 1-EP-THI, Axitinib, and Pazopanib in 10-point, 3-fold serial dilutions in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Reaction Initiation: Incubate the enzyme, substrate, and inhibitors for 30 minutes at room temperature to allow equilibrium binding. Initiate the reaction by adding ATP.

  • Detection: After 60 minutes, add HTRF detection buffer containing EDTA (to chelate Mg2+ and stop the kinase reaction), Eu3+ -antibody, and Streptavidin-XL665. Read fluorescence emission at 620 nm and 665 nm.

  • Self-Validation (Quality Control): Calculate the Z'-factor using DMSO-only wells (high control) and EDTA-quenched wells (low control). The assay is only valid if Z' > 0.5 , proving the signal window is robust enough to trust the calculated IC₅₀ [2].

Protocol B: HUVEC Proliferation Assay (Orthogonal Cellular Validation)

Causality: Biochemical potency does not guarantee cellular efficacy due to membrane barriers and efflux pumps. Human Umbilical Vein Endothelial Cells (HUVECs) provide a physiologically relevant model to test whether the compound successfully penetrates the cell and halts angiogenesis.

  • Cell Seeding: Seed HUVECs at 3,000 cells/well in a 96-well plate. Starve overnight in basal media (0.5% FBS) to synchronize the cell cycle.

  • Treatment: Pre-treat cells with the indazole compounds for 1 hour.

  • Stimulation: Add VEGF (50 ng/mL) to stimulate proliferation.

  • Readout: After 72 hours, measure cell viability using CellTiter-Glo (ATP luminescence).

  • Self-Validation (Cytotoxicity Counter-Screen): Run a parallel plate where HUVECs are grown in full growth media (10% FBS) without VEGF. If the compound kills cells in this plate at the same concentration it inhibits the VEGF plate, the compound is a general cytotoxin, not a targeted inhibitor.

Mechanistic Visualization

The following diagram illustrates the competitive inhibition mechanism of these indazole derivatives at the kinase hinge region, and how this biochemical event translates to the cessation of tumor angiogenesis.

Mechanism ATP ATP Molecule Kinase Target Kinase (e.g., VEGFR2) ATP->Kinase Phosphorylates Effector Downstream Signaling (Akt / ERK1/2) Kinase->Effector Signal Transduction Inhibitor Indazole Inhibitor (1-EP-THI / Axitinib) Inhibitor->Kinase Competitive Binding (Hinge Region) Outcome Tumor Angiogenesis & Proliferation Effector->Outcome Cellular Response

Competitive inhibition of VEGFR2 signaling by indazole derivatives blocking downstream angiogenesis.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Available at:[Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. Available at:[Link]

  • Hu-Lowe, D. D., et al. (2008). "Nonclinical Antiangiogenesis and Antitumor Activities of Axitinib (AG-013736), an Oral, Potent, and Selective Inhibitor of Vascular Endothelial Growth Factor Receptor Tyrosine Kinases 1, 2, 3." Clinical Cancer Research. Available at:[Link]

  • Sonpavde, G., Hutson, T. E., & Sternberg, C. N. (2010). "Pazopanib and anti-VEGF therapy." Clinics (Sao Paulo). Available at:[Link]

  • Jones, P., et al. (2015). "Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed protocol for the safe and compliant disposal of 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole. As a matter of scientific integrity and safety, it is critical to recognize that comprehensive, peer-reviewed hazard data for this specific compound is not widely available. Therefore, this protocol is grounded in established principles of chemical safety, regulatory standards, and data from structurally similar compounds. The core principle is to treat this substance with a high degree of caution, assuming it possesses uncharacterized hazards.

Hazard Assessment and Chemical Profile

Given the absence of a specific Safety Data Sheet (SDS), a conservative hazard assessment is necessary. Structurally related compounds, such as other tetrahydro-indazoles and pyridine derivatives, exhibit known irritant properties. For instance, 4,5,6,7-tetrahydro-1H-indazole is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Therefore, we must operate under the assumption that 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole presents similar, if not greater, hazards.

All chemical products should be handled with the acknowledgment of "having unknown hazards and toxicity"[2]. Disposal must be approached with the understanding that this compound is a regulated hazardous waste under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA)[3][4]. It must not be disposed of in regular trash or down the drain[5][6].

Property / Hazard Assumed Assessment & Rationale
Physical State Likely a solid at room temperature, based on similar indazole derivatives.
GHS Hazard Class (Assumed) Skin Irritation (Category 2) , Serious Eye Irritation (Category 2) , Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation) [1]. Acute Toxicity (Oral) should also be considered a potential hazard[7].
Environmental Hazard Discharge into the environment must be avoided. Do not let the chemical enter drains[8].
Disposal Route Hazardous Chemical Waste Stream. To be collected by a licensed hazardous waste contractor or institutional Environmental Health & Safety (EHS) department.

Mandatory Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable when handling this compound. Engineering controls, such as a certified chemical fume hood, should be the primary means of exposure reduction[9].

Protection Type Specification & Standard Justification
Hand Protection Nitrile rubber gloves, inspected prior to use. Must satisfy EU Directive 89/686/EEC and the standard EN 374 derived from it[8][10].To prevent skin contact, as the compound is assumed to be a skin irritant[1].
Eye Protection Safety glasses with side shields or goggles (European Standard EN 166)[10][11].To prevent serious eye irritation from dust or splashes[1].
Body Protection A lab coat is mandatory. For handling larger quantities or cleaning spills, chemically impervious clothing may be required[8].To protect skin and clothing from contamination.
Respiratory Protection Not typically required when handling small quantities inside a certified chemical fume hood. If a fume hood is unavailable or if dust formation is likely, a full-face respirator should be used[8].To prevent respiratory tract irritation from inhalation of dust or aerosols[1].

Step-by-Step Waste Disposal Protocol

This protocol ensures that waste containing 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole is handled, segregated, and stored in a manner that is safe for laboratory personnel and compliant with regulations.

Step 1: Waste Segregation at the Point of Generation

Causality: The foundational principle of chemical waste management is segregation to prevent dangerous reactions and to ensure cost-effective, compliant disposal[12]. Commingling incompatible wastes can lead to explosions, the release of toxic gases, or other hazardous events[6][13].

  • Action: Immediately designate any material (solids, solutions, contaminated consumables) containing the title compound as "Hazardous Chemical Waste."

  • Non-Halogenated vs. Halogenated Waste:

    • If the compound is in a non-halogenated solvent (e.g., ethanol, methanol, ethyl acetate), collect it in a container designated for Non-Halogenated Organic Waste .

    • If dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), collect it in a container for Halogenated Organic Waste . Segregating these streams is often critical for disposal vendor processing and can have significant cost implications[3].

Step 2: Container Selection and Management

Causality: The integrity of the waste container is paramount to preventing leaks and environmental contamination. The container must be chemically compatible with its contents to avoid degradation[4].

  • Action: Select a container that is in good condition, free of cracks or damage, and has a secure, leak-proof screw cap[4][14].

  • Material: For organic solvent waste, use a high-density polyethylene (HDPE) or glass bottle. Glass is generally suitable for most chemical waste except for hydrofluoric acid[14].

  • Headspace: Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.

Step 3: Accurate and Compliant Labeling

Causality: Proper labeling is a legal requirement under OSHA and EPA regulations[9][15]. It ensures that anyone handling the container is aware of its contents and associated hazards, which is crucial for safe storage, transport, and final disposal[12].

  • Action: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

  • Required Information: The label must include:

    • The words "Hazardous Waste"[15].

    • The full chemical name: "1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole". Avoid using abbreviations or chemical formulas[12].

    • List all other components of the waste mixture, including solvents, with approximate percentages.

    • The date when waste was first added to the container (the "accumulation start date").

    • The associated hazards (e.g., "Irritant," "Flammable" if in a flammable solvent).

Step 4: Storage in a Satellite Accumulation Area (SAA)

Causality: Federal regulations allow for the accumulation of hazardous waste at or near the point of generation in what is known as an SAA, which remains under the control of the laboratory operator[3][16]. This facilitates safe and immediate waste collection without requiring constant transport to a central facility.

  • Action: Store the sealed and labeled waste container in a designated SAA within your laboratory.

  • SAA Requirements: The SAA must be at or near the point of generation. The container must be kept closed except when adding waste. It is best practice to use secondary containment (e.g., a plastic tub) to capture any potential leaks[4].

Step 5: Arranging for Final Disposal

Causality: The final disposal of hazardous waste must be carried out by licensed professionals to ensure it is treated and disposed of in an environmentally sound manner, compliant with all federal, state, and local regulations[13][17].

  • Action: Once the waste container is full or has been in the lab for a designated period (typically not exceeding one year)[3], contact your institution's Environmental Health & Safety (EHS) office or a contracted hazardous waste disposal company to arrange for pickup.

  • Documentation: Maintain a log of all hazardous waste generated. This is a good laboratory practice and may be required for regulatory compliance[5].

Spill Management Protocol

Accidental releases must be managed promptly and safely.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.

  • Containment: For a small spill of solid material, gently cover it with a compatible absorbent pad or inert material like vermiculite or sand to prevent dust from becoming airborne.

  • Clean-up: Carefully sweep or scoop the contained material into a designated waste container. Avoid creating dust. Use spark-proof tools if a flammable solvent is present[8].

  • Decontaminate: Wipe the spill area with a suitable solvent and then soap and water.

  • Dispose: All materials used for clean-up (absorbents, gloves, wipes) must be collected, labeled as hazardous waste, and disposed of according to the protocol in Section 3[6].

Visualization of the Disposal Workflow

The following diagram outlines the decision-making process for the proper handling and disposal of 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole waste.

DisposalWorkflow start Waste Generation (e.g., reaction quench, contaminated item) ppe Don Mandatory PPE (Gloves, Goggles, Lab Coat) start->ppe Always First assess Assess Waste Stream Is it solid, or in solution? container Select Compatible Waste Container (HDPE or Glass, <90% Full) assess->container ppe->assess label Affix & Complete 'Hazardous Waste' Label (Full Name, Components, Date, Hazards) container->label segregate Segregate Waste Is solvent Halogenated? label->segregate non_halo Place in NON-HALOGENATED Organic Waste segregate->non_halo No halo Place in HALOGENATED Organic Waste segregate->halo Yes storage Store Sealed Container in SAA (Secondary Containment) non_halo->storage halo->storage pickup Arrange for Pickup by EHS or Licensed Contractor storage->pickup When container is full end Disposal Complete pickup->end

Caption: Decision workflow for handling and segregating waste.

References

  • 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317. PubChem. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. NextSDS. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Waste Caddy. [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021). Lab Manager. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Disposal of Chemical Waste. University of St Andrews. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024). CDMS. [Link]

  • Management of Waste. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [Link]

  • Substance Information. European Chemicals Agency (ECHA). [Link]

  • Guidelines on the Disposal of Chemical Wastes from Laboratories. OSHE UTHM. [Link]

  • Chemical Safety Guide, 6th Ed. NIH Office of Research Services. [Link]

Sources

Navigating the Handling of 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The novel heterocyclic compound, 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole, holds significant promise in various research and development applications. As with any new chemical entity, a thorough understanding of its properties and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers to handle this compound with confidence and precision.

Understanding the Hazard Profile: An Evidence-Based Approach

While a specific Safety Data Sheet (SDS) for 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole is not yet widely available, an analysis of structurally related indazole and tetrahydroindazole derivatives provides critical insights into its potential hazards. Compounds with similar scaffolds are known to cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Some analogous substances also exhibit acute toxicity.[2] Therefore, a cautious and proactive approach to handling is essential.

Key Potential Hazards:

  • Skin Irritation: Direct contact may lead to redness, itching, and inflammation.

  • Serious Eye Damage/Irritation: The compound can cause significant eye irritation or damage upon contact.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1]

  • Acute Toxicity: While not confirmed for this specific compound, related structures have shown acute toxicity (oral, dermal, inhalation).[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when working with this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.

PPE ComponentSpecificationsRationale
Hand Protection Nitrile or neoprene gloves, powder-free. Consider double-gloving.[3][4]To prevent skin contact and potential absorption. Thicker gloves generally offer better protection.[3] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[3]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashes.[4][5][6]To protect against accidental splashes that could cause serious eye irritation or damage.[1][2] Standard eyeglasses are not sufficient.[5]
Body Protection A long-sleeved laboratory coat is mandatory. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron or gown should be worn over the lab coat.[4][5]To protect the skin from accidental spills and contamination.
Respiratory Protection Work in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available or if there is a risk of generating aerosols or dust, a NIOSH-approved respirator may be necessary.[5][7]To prevent inhalation of the compound, which may cause respiratory irritation.[1]
Footwear Closed-toe shoes are required in the laboratory at all times.[8]To protect the feet from spills and falling objects.

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to a standardized workflow is critical for minimizing exposure and ensuring reproducible results. The following protocols are designed to guide you through the safe handling of 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole from receipt to disposal.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[9] Keep the container tightly closed when not in use.[9]

Weighing and Solution Preparation

This workflow is best visualized to ensure clarity and adherence to safety measures.

Weighing_and_Preparation_Workflow cluster_fume_hood Inside Chemical Fume Hood A 1. Don Appropriate PPE B 2. Decontaminate Weighing Area A->B Gloves, Goggles, Lab Coat C 3. Carefully Weigh Compound B->C D 4. Transfer to Vessel C->D Use spatula E 5. Add Solvent Slowly D->E F 6. Cap and Mix E->F G 7. Clean and Decontaminate Area F->G End End G->End Start Start Start->A

Caption: Workflow for weighing and preparing solutions.

Handling and Experimental Use
  • Engineering Controls: All manipulations of the solid compound or its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Avoid Dust and Aerosols: Handle the solid material carefully to avoid generating dust.

  • Spill Management: In the event of a spill, immediately alert others in the vicinity. Evacuate the area if necessary. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[9][10] Ensure adequate ventilation during cleanup. Do not allow the chemical to enter drains.[7]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • Solid Waste: Collect any solid 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole and contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Sharps: Needles and other contaminated sharps must be disposed of in a designated sharps container.

Disposal_Workflow cluster_lab_bench At the Lab Bench A 1. Segregate Waste B Solid Waste (Gloves, Tips) A->B C Liquid Waste (Solutions) A->C D Sharps Waste (Needles) A->D E 2. Place in Labeled, Sealed Containers B->E C->E D->E F 3. Store in Designated Waste Accumulation Area E->F G 4. Arrange for Professional Disposal F->G

Caption: Step-by-step waste disposal workflow.

Final Disposal

All waste containing 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][11] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][11] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[7] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[7] Rinse the mouth with water.[7] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.

By adhering to these guidelines, researchers can confidently and safely work with 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole, fostering a secure environment for scientific discovery.

References

  • PubChem. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317. Available from: [Link]

  • NextSDS. 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine - Chemical Substance Information. Available from: [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. 2022. Available from: [Link]

  • MDPI. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. 2006. Available from: [Link]

  • PMC. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]

  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. 2006. Available from: [Link]

  • Organic Chemistry Portal. Indazole synthesis. Available from: [Link]

  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy. 2019. Available from: [Link]

  • Journal of Chemical Sciences. Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. 2014. Available from: [Link]

  • Allan Chemical Corporation. How to Choose PPE for Chemical Work. 2025. Available from: [Link]

  • Sigma-Aldrich. SAFETY DATA SHEET. 2025. Available from: [Link]

  • PubChem. 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | C6H9N3 | CID 2760583. Available from: [Link]

  • ECHA. benzovindiflupyr (ISO); N-[9-(dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-yl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide - Substance Information. Available from: [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 2
Reactant of Route 2
1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.